Tyrphostin 51
Description
Tyrphostin A51 is a kind of Protein tyrosine kinase inhibitor involved in cell proliferation and differentiation. (NCI)
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNOYWVMHPMBEL-UNXLUWIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017104 | |
| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-90-5, 126433-07-6 | |
| Record name | AG 183 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin A 51 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tyrphostin 51: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 51, a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors, serves as a valuable tool in dissecting cellular signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its core inhibitory activities, the signaling cascades it modulates, and detailed experimental protocols for its characterization.
Primarily recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), this compound competitively binds to the ATP-binding site within the kinase domain. This action prevents receptor autophosphorylation, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Emerging evidence, largely from studies of structurally related tyrphostins, suggests that this compound may also exert inhibitory effects on the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, indicating a broader spectrum of activity.
Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
This compound's principal mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR). By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its substrates, thereby blocking the initiation of downstream signaling cascades.
Quantitative Data on Inhibitory Potency
Precise and comprehensive IC50 values for this compound against a wide range of kinases are not extensively documented in publicly available literature. However, a reported IC50 value for its inhibitory effect on EGFR is available. For a broader context of the potency of the tyrphostin class of inhibitors, the following table includes IC50 values for this compound and other relevant tyrphostins against key tyrosine kinases. It is important to note that these values can vary depending on the experimental conditions, such as the use of cell-free kinase assays versus cell-based proliferation assays.
| Compound | Target Kinase | Assay Type | IC50 Value |
| This compound | EGFR | Not Specified | 0.8 mM[1] |
| Tyrphostin AG1478 | EGFR | Kinase Assay | 3 nM[2][3] |
| Tyrphostin AG490 | JAK2 | Kinase Assay | ~10 µM[4][5] |
| JAK3 | Kinase Assay | ~20-25 µM[5] | |
| EGFR | Kinase Assay | 0.1 - 2 µM[5][6] | |
| ErbB2 | Kinase Assay | 13.5 µM[4][5] |
Modulation of Key Signaling Pathways
This compound's inhibition of EGFR and potentially other tyrosine kinases leads to the downstream modulation of critical signaling pathways involved in cell growth, proliferation, and survival.
EGFR/MAPK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a primary target of this compound. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like Grb2 and Shc. This initiates a signaling cascade that activates the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately leading to the transcription of genes involved in cell proliferation and survival. This compound, by inhibiting EGFR autophosphorylation, effectively blocks this entire downstream cascade.[7]
JAK/STAT Signaling Pathway
While direct evidence for this compound's inhibition of the JAK/STAT pathway is limited, studies on the closely related compound, Tyrphostin AG490, strongly suggest this as a secondary mechanism of action.[8][9] The JAK/STAT pathway is initiated by cytokine binding to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and act as transcription factors for genes involved in inflammation, immunity, and cell growth. This compound may inhibit JAK2, thereby preventing the phosphorylation and activation of STAT3.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
In Vitro EGFR Kinase Assay (Luminescence-based)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.
-
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (at a concentration near the Km for EGFR)
-
This compound stock solution (in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a white, opaque assay plate, add 1 µL of each this compound dilution. Include DMSO-only controls.
-
Add the recombinant EGFR kinase to each well (except for a "no enzyme" background control) and incubate for 15-30 minutes at room temperature.
-
Prepare a solution containing the peptide substrate and ATP in the kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure kinase activity by adding the ATP detection reagent according to the manufacturer's instructions and reading the luminescence.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration to determine the IC50 value.
-
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins like ERK in cells treated with this compound.
-
Materials:
-
Cell line of interest (e.g., A431, which overexpresses EGFR)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
EGF (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, run the gel, and transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.
-
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT assay): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value for cell growth inhibition.
-
Conclusion
This compound is a potent inhibitor of the EGFR tyrosine kinase, effectively abrogating downstream signaling through the MAPK pathway, leading to reduced cell proliferation and the induction of apoptosis. While its effects on other kinase pathways, such as the JAK/STAT pathway, are less characterized, evidence from related compounds suggests a broader inhibitory profile. The experimental protocols provided in this guide offer robust methods for characterizing the biological effects of this compound on these critical cellular cascades, making it a valuable tool for researchers in the fields of cell biology and drug discovery. Further investigation is warranted to fully elucidate its complete target profile and to establish a comprehensive set of quantitative inhibitory data.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 4. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrphostin AG490 - LKT Labs [lktlabs.com]
Tyrphostin 51 (AG-1478): A Technical Guide to its Efficacy and Mechanism as an EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin 51, also known as AG-1478, is a potent and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family, it functions as an ATP-competitive inhibitor, directly targeting the intracellular kinase domain of EGFR to block its enzymatic activity.[1][2][3] This action prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades critical for cell proliferation, survival, and differentiation, such as the MAPK/ERK and PI3K/Akt pathways.[4][5] Dysregulation of EGFR signaling is a well-established driver in numerous cancers, making it a critical therapeutic target.[1][6] This guide provides an in-depth overview of this compound, presenting its inhibitory profile, detailed experimental protocols for its characterization, and visual diagrams of its mechanism of action and relevant biological pathways.
Mechanism of Action: Inhibition of the EGFR Signaling Cascade
The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to ligands like Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), undergoes dimerization.[7][8] This conformational change activates its intrinsic intracellular protein tyrosine kinase, leading to the autophosphorylation of specific tyrosine residues on its C-terminal tail.[6][7] These phosphorylated sites act as docking platforms for various adaptor and signaling proteins, including Grb2/SOS and PI3K, which in turn activate major downstream pathways.[6][9]
Key downstream pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation and differentiation.[6][8]
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, motility, and apoptosis resistance.[6][8]
-
PLCγ Pathway: Influences calcium signaling and cytoskeletal rearrangements.[6]
-
STAT Pathway: Mediates responses related to inflammation, immune function, and proliferation.[6][7]
This compound exerts its inhibitory effect by binding reversibly to the ATP-binding pocket within the EGFR kinase domain. This direct competition with ATP prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby halting the autophosphorylation process and blocking all subsequent downstream signaling events.[1][6]
Caption: EGFR signaling pathway and the point of inhibition by this compound (AG-1478).
Quantitative Inhibitory Profile
The potency and selectivity of this compound have been characterized in both cell-free biochemical assays and cell-based models. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for EGFR with significantly lower activity against other related kinases, highlighting its specificity.
| Assay Type | Target / Cell Line | IC₅₀ Value | Reference |
| Cell-Free Kinase Assay | EGFR Tyrosine Kinase | 3 nM | [2][3][10] |
| HER2-Neu (ErbB2) | >100 µM | [3] | |
| PDGFR | >100 µM | [3] | |
| Cell-Based Proliferation | U87MG (ΔEGFR mutant) | 8.7 µM | [3] |
| U87MG (wild-type EGFR) | 34.6 µM | [3] | |
| Cell-Based Mitogenesis | BaF/ERX cells (EGF-induced) | 0.07 µM | [3] |
| LIM1215 cells (EGF-induced) | 0.2 µM | [3] |
Detailed Experimental Protocols
Reproducible evaluation of EGFR inhibitors requires standardized methodologies. The following protocols outline common in vitro assays used to characterize compounds like this compound.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures the enzymatic activity of purified EGFR and its inhibition by a test compound. It quantifies the amount of ADP produced during the kinase reaction.[1][11][12]
Objective: To determine the in vitro IC₅₀ of this compound against purified recombinant EGFR.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[12]
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[1]
-
ATP solution
-
This compound (stock solution in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO for 100% activity, buffer for background).
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a master mix containing the peptide substrate and ATP.
-
Kinase Reaction Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[1][11]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[12]
-
ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the ADP produced and thus to the kinase activity.
-
Data Analysis: Subtract the background luminescence (no enzyme control). Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
Caption: Experimental workflow for an in vitro luminescent kinase assay.
Cell-Based Proliferation Assay (MTS Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][5]
Objective: To determine the IC₅₀ of this compound on the proliferation of an EGFR-dependent cancer cell line (e.g., A431).
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete culture medium
-
This compound
-
96-well clear-bottom plates
-
MTS reagent
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1][3]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells and determine the IC₅₀ value using a dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to directly visualize the inhibition of EGFR autophosphorylation in cells following treatment with an inhibitor.[1][13]
Objective: To confirm that this compound inhibits EGF-stimulated EGFR phosphorylation in a cellular context.
Materials:
-
A431 cells (or other EGFR-overexpressing cell line)
-
Culture medium, PBS, serum-free medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture: Grow A431 cells to 80-90% confluency.
-
Serum Starvation: To reduce basal EGFR activity, incubate cells in serum-free medium for 18-24 hours.[13]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[13]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., via BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like actin.[1]
Caption: Mechanism of ATP-competitive inhibition by this compound.
Conclusion
This compound (AG-1478) is a foundational research tool for investigating EGFR-dependent signaling pathways. Its high potency and selectivity make it an excellent positive control and reference compound in drug discovery programs targeting EGFR.[3][10] The data and protocols presented in this guide offer a comprehensive framework for its application in both biochemical and cell-based experimental settings. While primarily a preclinical tool, studies using AG-1478 have provided valuable insights into the biological consequences of EGFR inhibition, including its anti-proliferative effects and potential toxicities.[4][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Targeted Cancer Therapy: A Technical Guide to the Discovery and Development of Tyrphostins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of tyrphostins, a pioneering class of protein tyrosine kinase inhibitors. We will delve into the quantitative data of their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of their interactions with key cellular signaling pathways.
Introduction: The Dawn of Signal Transduction Therapy
The discovery of protein tyrosine kinases (PTKs) and their role in cellular signaling pathways revolutionized our understanding of cell growth, differentiation, and proliferation. The realization that aberrant PTK activity is a hallmark of many cancers spurred the search for targeted therapies that could selectively inhibit these enzymes. It was in this scientific milieu that the concept of "tyrosine phosphorylation inhibitors," or "tyrphostins," was born.
Spearheaded by the work of Alexander Levitzki and his colleagues in the late 1980s, tyrphostins were the first systematically designed small molecules to specifically target and inhibit the activity of protein tyrosine kinases.[1] This marked a paradigm shift from the broad-spectrum cytotoxic agents traditionally used in cancer chemotherapy to a more rational, target-oriented approach. The foundational work on tyrphostins laid the groundwork for the development of highly successful targeted cancer therapies, including the renowned Bcr-Abl inhibitor, Gleevec (imatinib).[2]
Tyrphostins are primarily synthetic, low-molecular-weight compounds, many of which are derivatives of benzylidenemalononitrile (B1330407).[3] Their mechanism of action typically involves competitive inhibition at either the substrate-binding site or the ATP-binding site of the kinase domain.[4][5] This guide will provide a comprehensive overview of the scientific journey of tyrphostins, from their conceptualization to their application as powerful research tools and precursors to modern anticancer drugs.
Quantitative Inhibitory Activity of Selected Tyrphostins
The efficacy of a tyrphostin is quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki), which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the inhibitory activities of several well-characterized tyrphostins against a panel of key protein tyrosine kinases implicated in cancer and other proliferative diseases.
Table 1: Inhibitory Activity (IC50/Ki) of Tyrphostins against Receptor Tyrosine Kinases
| Tyrphostin | Target Kinase | IC50 / Ki (µM) | Reference(s) |
| AG 1478 | EGFR | 0.003 | [5][6] |
| AG 1478 | ErbB2 | >100 | [5] |
| AG 1478 | PDGFR | >100 | [5] |
| AG 490 | EGFR | 0.1 | [1] |
| AG 490 | ErbB2 | 13.5 | [1] |
| Tyrphostin A23 (AG 18) | EGFR | 35 (IC50), 11 (Ki) | |
| Tyrphostin AG 1296 | PDGFRα | 0.3-0.5 | |
| Tyrphostin AG 1296 | PDGFRβ | 0.8 | |
| Tyrphostin B42 | EGFR | 1 | |
| Tyrphostin B42 | PDGFR | 50 |
Table 2: Inhibitory Activity (IC50) of Tyrphostins against Non-Receptor Tyrosine Kinases
| Tyrphostin | Target Kinase | IC50 (µM) | Reference(s) |
| AG 490 | JAK2 | ~10 | [1] |
| AG 490 | JAK3 | 20 | [3] |
| Tyrphostin A23 derivative (P3) | Src | 6 (Ki) | [7] |
| Tyrphostin A23 derivative (P3) | Csk | 35 (Ki) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the discovery and characterization of tyrphostins.
Synthesis of Benzylidenemalononitrile Tyrphostins via Knoevenagel Condensation
The core scaffold of many tyrphostins is synthesized through a Knoevenagel condensation reaction. This involves the base-catalyzed reaction between an aromatic aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326).
Materials:
-
Substituted benzaldehyde (B42025) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Basic catalyst (e.g., piperidine (B6355638), 0.1 eq)
-
Solvent (e.g., ethanol (B145695) or isopropanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of a basic catalyst, such as piperidine (0.1 eq), to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure tyrphostin.
-
Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
In Vitro Protein Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a tyrphostin to inhibit the phosphorylation of a substrate by a specific protein tyrosine kinase.
Materials:
-
Purified recombinant protein tyrosine kinase
-
Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)
-
Tyrphostin compound dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the protein tyrosine kinase, and the substrate in a microplate well.
-
Add the tyrphostin compound at various concentrations to the wells. Include a control well with DMSO (vehicle) for 100% kinase activity and a blank well without the enzyme.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Place the washed paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each tyrphostin concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of tyrphostins on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tyrphostin compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the tyrphostin compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Following the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the tyrphostin concentration.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by tyrphostins and the general workflow for their discovery and development.
Signaling Pathways
Caption: The EGFR signaling pathway and the inhibitory action of tyrphostins.
Caption: The PDGFR signaling pathway and the inhibitory action of tyrphostins.
Caption: The JAK-STAT signaling pathway and the inhibitory action of tyrphostins.
Experimental and Logical Workflows
Caption: General workflow for the discovery and development of tyrphostins.
Caption: Structure-Activity Relationships (SAR) of tyrphostins.
Conclusion and Future Perspectives
The discovery and development of tyrphostins represent a landmark achievement in the history of cancer therapy. They were instrumental in validating the concept of targeting specific signaling molecules and paved the way for the era of personalized medicine. While many of the early tyrphostins did not progress to clinical use due to limitations in specificity and bioavailability, the fundamental principles established through their study continue to guide modern drug discovery efforts.
The legacy of tyrphostins is evident in the ever-expanding arsenal (B13267) of protein kinase inhibitors that have transformed the treatment landscape for numerous cancers. The ongoing research in this field focuses on developing next-generation inhibitors with improved selectivity, the ability to overcome drug resistance, and novel mechanisms of action. The foundational knowledge gleaned from the study of tyrphostins will undoubtedly continue to be a cornerstone of these future endeavors, driving the development of more effective and less toxic therapies for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Tyrphostin 51: A Technical Guide to its Biochemical and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 51, also known as AG-126, is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors.[1] These small molecules are designed to compete with ATP for the binding site on the intracellular catalytic domain of receptor tyrosine kinases, thereby inhibiting their autophosphorylation and downstream signaling.[2] this compound has been widely studied for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, differentiation, and survival.[2][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a significant target for therapeutic intervention.[2] This technical guide provides an in-depth overview of the biochemical and physiological effects of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of the ATP binding site within the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[2] By blocking the autophosphorylation of EGFR, this compound prevents the recruitment and activation of downstream signaling proteins. This leads to the inhibition of key signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[3] The inhibition of these pathways ultimately results in cell cycle arrest and the induction of apoptosis.[3]
Quantitative Data: Inhibitory Potency of this compound and Related Compounds
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and other relevant tyrphostins against various targets and in different cell lines. It is important to note that these values can vary depending on the experimental conditions, such as the assay type and cell line used.[2]
Table 1: In Vitro Kinase Inhibition
| Tyrphostin | Target Kinase | Assay Type | IC50 Value |
| This compound (AG-126) | EGFR | Kinase Assay | 800 nM[2] |
| AG1478 | EGFR | Kinase Assay | 3 nM[2] |
| AG494 | EGFR | Kinase Assay | - |
| AG555 | EGFR | Kinase Assay | 0.7 µM[2] |
| AG556 | EGFR | Kinase Assay | 5 µM[2] |
Table 2: Cell-Based Proliferation Inhibition
| Tyrphostin | Cell Line | Cancer Type | IC50 Value |
| AG1478 | NCI-H2170 | Non-Small Cell Lung Cancer | 1 µM[2] |
| AG1478 | A549 | Lung Cancer | 5.2 µM[2] |
| AG1478 | DU145 | Prostate Cancer | 4.8 µM[2] |
| This compound (AG-126) | Various | - | Varies |
| RG14620 | RT4, J82, T24 | Bladder Cancer | 3 - 16 µM[2] |
| RG14620 | A-198, Caki-1, Caki-2 | Renal Cancer | 3 - 16 µM[2] |
Signaling Pathways Affected by this compound
EGFR-MAPK Signaling Pathway
This compound's primary mechanism of action involves the inhibition of the EGFR-MAPK signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.
Apoptosis Induction Pathway
By inhibiting survival signals from the EGFR pathway, this compound can induce apoptosis, or programmed cell death. A key executioner in this process is Caspase-3.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on EGFR kinase activity.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 384-well plate, add 1 µl of the this compound dilutions or vehicle control (DMSO).[2]
-
Add 2 µl of the diluted EGFR enzyme to each well.[2]
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture to each well.[2]
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Stop the reaction by adding 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.[2]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound and plot the results to determine the IC50 value.[2]
-
Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]
Workflow Diagram:
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation and Assay:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for 2-4 hours at 37°C, protected from light, until a purple formazan product is visible.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[5]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Western Blot Analysis of MAPK (ERK1/2) Phosphorylation
This technique is used to detect the phosphorylation status of ERK1/2, a key downstream effector of the EGFR-MAPK pathway, in cells treated with this compound.[2]
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Optionally, stimulate with EGF to induce EGFR signaling.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[2]
-
Transfer the proteins to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]
-
Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin or GAPDH.[2]
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.
Workflow Diagram:
Methodology:
-
Cell Treatment and Lysis:
-
Induce apoptosis in cells by treating with this compound for the desired time.[6]
-
Pellet the cells and resuspend in a chilled cell lysis buffer.[6]
-
Incubate on ice for 10 minutes and then centrifuge to collect the supernatant (cytosolic extract).[6]
-
Determine the protein concentration of the lysate.[6]
-
-
Caspase-3 Assay:
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.
-
Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.[6]
-
Conclusion
This compound is a potent inhibitor of the EGFR tyrosine kinase, exerting its effects by blocking downstream signaling pathways critical for cell proliferation and survival. Its ability to induce apoptosis makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the biochemical and physiological effects of this compound.
References
- 1. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mpbio.com [mpbio.com]
Tyrphostin 51: A Technical Guide to its Role in Inhibiting the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin 51 is a well-characterized member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its role in the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. By competitively targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), this compound effectively abrogates downstream signaling cascades, leading to the modulation of cellular processes such as proliferation and apoptosis. This document details the molecular interactions, presents quantitative inhibitory data, provides comprehensive experimental protocols for assessing its activity, and includes visual diagrams of the signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of EGFR and Downstream MAPK Signaling
The primary molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream intracellular signaling pathways, most notably the MAPK/ERK pathway.
This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of phosphate (B84403) groups to the tyrosine residues, thereby inhibiting EGFR autophosphorylation and subsequent activation of the MAPK cascade. The inhibition of EGFR by this compound has been shown to reduce MAPK activity and block the phosphorylation and nuclear translocation of activated MAPK.[1][2] This ultimately leads to the induction of apoptosis in certain cell types, such as human luteinized granulosa cells.[1][2]
Figure 1: this compound's inhibition of the EGFR-mediated MAPK signaling pathway.
Quantitative Data: Inhibitory Potency
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | EGFR | Cellular | 0.8 mM* | [1] |
| Tyrphostin AG1478 | EGFR | Biochemical | ~3 nM | [3] |
| Tyrphostin 23 (A23) | EGFR | Biochemical | 35 µM | [4] |
| Tyrphostin 9 (RG-50872) | EGFR | Biochemical | 460 µM | [5] |
| Tyrphostin 9 (RG-50872) | PDGFR | Biochemical | 0.5 µM | [5] |
*Note: This reported IC50 value for this compound is unusually high for a specific inhibitor and should be interpreted with caution. Further validation is recommended.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
Materials:
-
Purified recombinant EGFR enzyme
-
EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in EGFR Kinase Buffer.
-
Assay Plate Setup: In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).
-
Enzyme Addition: Add 2 µl of diluted EGFR enzyme to each well.
-
Reaction Initiation: Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Calculation: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of ERK Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation status of ERK1/2 in whole cells.
Materials:
-
Cell line of interest (e.g., A431)
-
This compound (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal signaling. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified time (e.g., 1-2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR pathway activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and block non-specific binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Figure 2: Experimental workflow for Western blot analysis of ERK phosphorylation.
Conclusion
This compound serves as a valuable tool for investigating EGFR-mediated signaling and its downstream consequences on the MAPK pathway. Its mechanism of action, centered on the competitive inhibition of ATP binding to the EGFR kinase domain, provides a clear rationale for its observed biological effects, including the reduction of MAPK activity and the induction of apoptosis. The experimental protocols detailed in this guide offer robust methods for characterizing the inhibitory activity of this compound and other related compounds, facilitating further research into their therapeutic potential. While the precise quantitative inhibitory constants for this compound require further clarification, the existing data firmly establishes its role as an inhibitor of the MAPK signaling cascade.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
The Structure-Activity Relationship of Benzylidenemalononitrile Tyrphostins: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Prominent Class of Tyrosine Kinase Inhibitors
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of benzylidenemalononitrile (B1330407) tyrphostins, a significant class of synthetic tyrosine kinase inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and signal transduction. Herein, we delve into the critical structural features governing the inhibitory potency and selectivity of these compounds against key oncogenic tyrosine kinases, present quantitative inhibitory data, detail relevant experimental methodologies, and visualize the intricate signaling pathways affected.
Introduction to Benzylidenemalononitrile Tyrphostins
Benzylidenemalononitrile (BMN) tyrphostins are a family of small-molecule inhibitors of protein tyrosine kinases (PTKs). These enzymes play a crucial role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The BMN core structure, derived from the Knoevenagel condensation of a substituted benzaldehyde (B42025) with malononitrile (B47326), serves as a versatile scaffold for the development of potent and selective TKIs.
The mechanism of action for many BMN tyrphostins involves competitive inhibition at the ATP-binding site of the kinase domain, although some have been shown to compete with the substrate. Their ability to discriminate between different tyrosine kinases, despite the highly conserved nature of the ATP-binding pocket, underscores the subtle yet critical role of various structural modifications. This guide will primarily focus on the SAR of BMN tyrphostins targeting the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu), two receptor tyrosine kinases frequently implicated in cancer.
Core Structure and Key Chemical Features
The fundamental structure of a benzylidenemalononitrile tyrphostin consists of a phenyl ring connected to a malononitrile group via a double bond. The SAR of this class of compounds is intricately linked to the nature and position of substituents on the phenyl ring.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of benzylidenemalononitrile tyrphostins are dictated by the electronic and steric properties of the substituents on the benzylidene ring.
Substituents on the Phenyl Ring
The nature and position of functional groups on the phenyl ring are paramount in determining the inhibitory activity.
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly at the 3- and 4-positions (a catechol moiety), is a recurring feature in potent BMN tyrphostins. This is exemplified by Tyrphostin A23 (AG 18), which possesses a 3,4-dihydroxy substitution and demonstrates inhibitory activity against EGFR. The hydroxyl groups are thought to mimic the phenolic side chain of tyrosine, the natural substrate of these kinases, and can act as hydrogen bond donors and acceptors, facilitating interaction with the enzyme's active site.
-
Electron-Withdrawing and Donating Groups: The electronic properties of the substituents significantly influence activity. Electron-withdrawing groups such as nitro (NO2), cyano (CN), and halogens can modulate the electronic distribution of the molecule and impact its binding affinity. Conversely, electron-donating groups like methoxy (B1213986) (OCH3) and amino (NH2) groups also play a role in fine-tuning the inhibitory potential.
-
Steric Hindrance: The size and position of substituents can introduce steric hindrance, which can either be detrimental or beneficial for selectivity. Bulky groups, such as tert-butyl, can influence the orientation of the inhibitor within the binding pocket. For instance, in AG17, the 3,5-di-tert-butyl-4-hydroxybenzylidene substitution pattern contributes to its biological activity.
Modifications to the Malononitrile Moiety
While the benzylidene portion has been more extensively studied, modifications to the malononitrile group can also impact activity. The two cyano groups are strong electron-withdrawing groups and are crucial for the overall electronic character of the molecule.
Dimerization
Dimeric BMN tyrphostins, where two BMN units are connected by a linker, have been synthesized and shown to be potent inhibitors of EGFR. This approach is based on the understanding that EGFR functions as a dimer upon activation.
Quantitative Inhibitory Data
The inhibitory potency of benzylidenemalononitrile tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for a selection of BMN tyrphostins against various tyrosine kinases.
Table 1: Inhibitory Activity (IC50) of Benzylidenemalononitrile Tyrphostins against EGFR and HER2
| Compound | Substituents on Phenyl Ring | Target Kinase | IC50 (µM) | Reference |
| Tyrphostin A23 (AG 18) | 3,4-dihydroxy | EGFR | 35 | |
| Tyrphostin AG 825 | Not specified in abstract | HER2 | Not specified in abstract | |
| Tyrphostin AG 879 | Not specified in abstract | HER2 | 1 | |
| AG 17 | 3,5-di-tert-butyl-4-hydroxy | Tumor Cell Growth | 0.7 - 4.0 | |
| Dimeric Tyrphostins | Various linkers | EGFR | 0.4 - 2.2 |
Table 2: Inhibitory Activity (IC50) of Tyrphostins against other Tyrosine Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
| AG-1851 | PDGFRβ | 5 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of benzylidenemalononitrile tyrphostins.
Synthesis of Benzylidenemalononitrile Tyrphostins via Knoevenagel Condensation
The Knoevenagel condensation is the primary method for synthesizing the benzylidenemalononitrile scaffold.
General Procedure:
-
Reactants: An appropriately substituted benzaldehyde (1 equivalent) and malononitrile (1-1.2 equivalents) are used as the starting materials.
-
Catalyst: A weak base, such as piperidine, ammonium (B1175870) acetate (B1210297), or β-alanine, is typically used as a catalyst.
-
Solvent: The reaction can be carried out in various solvents, including ethanol, water, or under solvent-free conditions. Microwave irradiation has also been employed to accelerate the reaction.
-
Reaction Conditions: The mixture is typically stirred at room temperature or heated for a period ranging from a few minutes to several hours.
-
Work-up and Purification: The product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Example Protocol (Microwave-assisted):
-
Mix the aromatic aldehyde (1.222 mmol) and malononitrile (1.222 mmol) in a porcelain dish.
-
Add 10 mg of ammonium acetate.
-
Irradiate in a microwave oven at 320 W for 20–50 seconds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Recrystallize the crude solid from ethyl acetate and n-hexane to obtain the pure product.
In Vitro Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase.
General Procedure:
-
Enzyme and Substrate: A recombinant tyrosine kinase (e.g., EGFR, HER2) and a suitable substrate (e.g., a synthetic peptide, poly(Glu, Tyr)) are used.
-
Inhibitor: The benzylidenemalononitrile tyrphostin is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled with ³²P or ³³P).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.
-
Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. For radiolabeled assays, this can be done by spotting the reaction mixture onto filter paper, washing away unincorporated ATP, and measuring the radioactivity. Non-radioactive methods often employ ELISA-based formats with phosphorylation-specific antibodies.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.
Cell-Based Assays
5.3.1. Cell Proliferation/Viability Assay (MTT/XTT Assay)
This assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
General Procedure:
-
Cell Seeding: Cancer cells (e.g., A431, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzylidenemalononitrile tyrphostin for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
5.3.2. Western Blotting for Protein Phosphorylation
This technique is used to assess the phosphorylation status of specific proteins within a signaling pathway in response to inhibitor treatment.
General Procedure:
-
Cell Treatment: Cells are treated with the BMN tyrphostin for a defined period.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). A separate blot is often probed with an antibody against the total protein as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways and Visualization
Benzylidenemalononitrile tyrphostins primarily exert their effects by inhibiting receptor tyrosine kinases like EGFR and HER2, thereby blocking downstream signaling cascades that promote cancer cell proliferation and survival.
EGFR and HER2 Signaling Pathways
Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 undergo autophosphorylation on specific tyrosine residues in their cytoplasmic domains. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. Key downstream pathways include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cell proliferation, survival, and angiogenesis.
Caption: EGFR and HER2 signaling pathways and the inhibitory action of BMN tyrphostins.
Experimental Workflow for Evaluating Tyrphostin Activity
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel benzylidenemalononitrile tyrphostin.
Caption: A typical experimental workflow for the evaluation of BMN tyrphostins.
Conclusion
Benzylidenemalononitrile tyrphostins represent a well-established and versatile class of tyrosine kinase inhibitors. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of new analogs with improved potency and selectivity. The presence of hydroxyl groups on the phenyl ring is a key determinant of activity, and further modifications to this scaffold, including dimerization, offer promising avenues for the development of next-generation TKIs. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. Continued exploration of the SAR of BMN tyrphostins will undoubtedly contribute to the discovery of novel and effective treatments for a range of malignancies.
The Dawn of Targeted Therapy: An In-depth Technical Guide to the Early Studies of Tyrphostin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on tyrphostins, a pioneering class of synthetic protein tyrosine kinase inhibitors. Coined by Alexander Levitzki and his colleagues, the term "tyrphostins" (TYRosine PHOSphorylation INhibitors) represents one of the earliest systematic efforts to develop targeted therapies against diseases driven by aberrant protein tyrosine kinase (PTK) activity, particularly in the context of cancer.[1][2][3] This document provides a comprehensive overview of the core findings from these early studies, focusing on their synthesis, mechanism of action, and biological evaluation, with a special emphasis on their effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Core Principles of Tyrphostin Action
Early investigations revealed that tyrphostins function primarily as competitive inhibitors of protein tyrosine kinases.[3][4] Many of these compounds were designed to mimic the tyrosine substrate, competing for the substrate-binding site of the kinase domain.[1][4] However, subsequent studies demonstrated that many tyrphostins, particularly those with more complex aromatic structures, act as ATP-competitive inhibitors, blocking the binding of ATP to the kinase domain and thereby preventing autophosphorylation and the subsequent phosphorylation of downstream substrates.[1][3] This inhibition of tyrosine phosphorylation disrupts the signaling cascades that drive cellular processes such as proliferation, differentiation, and survival.[5][6]
The EGFR Signaling Pathway: A Primary Target
A major focus of early tyrphostin research was the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or hyperactivated in various cancers.[4][7] The binding of EGF to its receptor triggers a cascade of events, including receptor dimerization, autophosphorylation of specific tyrosine residues in the intracellular domain, and the recruitment of signaling proteins that activate downstream pathways like the Ras-MAPK and PI3K-Akt pathways.[5] Tyrphostins were shown to effectively block this initial autophosphorylation step, thereby abrogating the entire downstream signaling cascade.[6]
Synthesis of Early Tyrphostins
The archetypal tyrphostins from early studies were benzylidenemalononitrile (B1330407) derivatives.[4][8][9] These compounds were synthesized through a Knoevenagel condensation reaction, which involves the reaction of an aromatic aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a basic catalyst.[9][10]
General Synthesis Protocol for Benzylidenemalononitrile Tyrphostins
Materials:
-
Aromatic aldehyde (e.g., 3,4-dihydroxybenzaldehyde)
-
Malononitrile
-
Basic catalyst (e.g., ammonium (B1175870) acetate, piperidine)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve the aromatic aldehyde and malononitrile in the chosen solvent in a reaction vessel.
-
Add a catalytic amount of the basic catalyst to the mixture.
-
The reaction mixture is then typically heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).[10]
-
Upon completion, the reaction mixture is cooled, and the crude product often precipitates out of the solution.
-
The solid product is collected by filtration, washed, and then purified by recrystallization from a suitable solvent to yield the pure benzylidenemalononitrile derivative.[10]
Quantitative Data on Tyrphostin Activity
The inhibitory potency of tyrphostins was commonly quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following tables summarize representative IC50 values from early studies.
Table 1: Inhibition of EGFR Tyrosine Kinase Activity by Selected Tyrphostins
| Tyrphostin Compound | IC50 (µM) for EGFR Kinase | Reference Cell Line/System |
| Tyrphostin 9 (RG-50872) | 460 | EGFR |
| Tyrphostin AG126 | - | (Inhibited phosphorylation) |
| Tyrphostin AG1478 | ~0.003 | EGFR |
| Tyrphostin AG494 | - | (Inhibited autocrine growth) |
| Tyrphostin A9 | 0.5 | PDGFR |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay type (cell-free vs. cell-based) and the cell line used.[11][12][13][14]
Table 2: Antiproliferative Activity of Selected Tyrphostins
| Tyrphostin Compound | Cell Line | IC50 (µM) for Growth Inhibition |
| Tyrphostin 47 | MCF-7 | 50-100 (Inhibitory concentrations) |
| Various hydroxylated derivatives | MCF-7 | 1-5 |
| Heteroaromatic derivatives | MCF-7 | 56-77 |
Note: The antiproliferative activity of some tyrphostins was not always directly correlated with their EGFR kinase inhibitory activity, suggesting potential off-target effects or involvement of other signaling pathways.[8][15]
Key Experimental Protocols
The biological evaluation of early tyrphostins relied on a set of key in vitro experiments to determine their efficacy and mechanism of action.
Tyrosine Kinase Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified tyrosine kinase, such as the EGFR kinase domain.
Materials:
-
Purified recombinant EGFR kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Tyrphostin compound
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare serial dilutions of the tyrphostin compound.
-
In a reaction tube, combine the EGFR kinase, peptide substrate, and the tyrphostin compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding TCA to precipitate the proteins and peptide substrate.
-
Spot the mixture onto filter paper and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the filter paper using a scintillation counter. The amount of incorporated ³²P is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each tyrphostin concentration and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This cell-based assay assesses the effect of tyrphostins on the phosphorylation status of EGFR within intact cells.[15][16]
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431, MCF-7)
-
Cell culture medium and supplements
-
EGF
-
Tyrphostin compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (phospho-specific) and anti-total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of the tyrphostin compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).[15]
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.[16]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[15]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against p-EGFR.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR.
-
Quantify the band intensities to determine the extent of EGFR phosphorylation inhibition.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the effect of tyrphostins on DNA synthesis, which is an indicator of cell proliferation.[13][17]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Tyrphostin compound
-
[³H]Thymidine
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the tyrphostin compound. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 24-72 hours).
-
Add [³H]thymidine to each well and incubate for a further period (e.g., 4-18 hours) to allow for its incorporation into newly synthesized DNA.
-
Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and traps the DNA on the filter.
-
Wash the filters to remove unincorporated [³H]thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of cell proliferation.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Conclusion
The early studies on tyrphostin compounds laid the critical groundwork for the development of targeted cancer therapies. By systematically synthesizing and evaluating these novel protein tyrosine kinase inhibitors, researchers like Alexander Levitzki and his team demonstrated the feasibility of selectively targeting the enzymatic machinery driving cancer cell proliferation.[1][16] The experimental protocols and foundational knowledge generated from this research not only validated the role of tyrosine kinases as therapeutic targets but also provided a roadmap for the discovery and development of the vast arsenal (B13267) of kinase inhibitors that are now a cornerstone of modern oncology.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.viamedica.pl [journals.viamedica.pl]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cytologicsbio.com [cytologicsbio.com]
Tyrphostin 51: A Technical Guide to Molecular Targets Beyond EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 51, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is well-recognized for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). However, a growing body of evidence indicates that its molecular interactions extend beyond this primary target. This technical guide provides an in-depth exploration of the non-EGFR molecular targets of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and drug development. The core focus of this document is to furnish researchers with the foundational knowledge required to investigate and understand the off-target effects and potential polypharmacology of this compound.
Quantitative Data Summary
The inhibitory activity of this compound and its close structural analogs against various non-EGFR targets has been quantified in several studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibitory Activity of this compound Against Non-EGFR Targets
| Target | Target Class | Organism | IC50 (µM) |
| SapM | Phosphatase | Mycobacterium tuberculosis | 6 - 14[1] |
Table 2: Inhibitory Activity of Tyrphostin Analogs Against Other Kinases
Note: The following data pertains to close structural analogs of this compound and may suggest potential off-target activities for this compound, but direct experimental confirmation is required.
| Compound | Target | Target Class | IC50 (µM) |
| Tyrphostin AG490 | JAK2 | Tyrosine Kinase | ~10[2][3] |
| Tyrphostin AG490 | JAK3 | Tyrosine Kinase | ~20[2] |
| Tyrphostin AG1478 | Protein Kinase CK2 | Serine/Threonine Kinase | 25.9[4] |
Key Non-EGFR Molecular Target: SapM
A significant non-EGFR target of this compound is SapM, a secreted acid phosphatase from Mycobacterium tuberculosis that plays a crucial role in the bacterium's survival within host macrophages.[1]
Signaling Pathway and Point of Intervention
This compound acts as an uncompetitive inhibitor of SapM, meaning it binds to the enzyme-substrate complex.[1] This inhibition is critical as SapM is a virulence factor that contributes to the pathogenesis of tuberculosis by interfering with phagosome maturation.[5][6]
References
- 1. Discovery of uncompetitive inhibitors of SapM that compromise intracellular survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
The Effect of Tyrphostin 51 on the Cyclin B1/p34cdc2 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Tyrphostin 51 on the cyclin B1/p34cdc2 kinase complex, a critical regulator of the G2/M transition in the cell cycle. This compound, a protein tyrosine kinase inhibitor, has been demonstrated to impede cell cycle progression by targeting this key complex. This document synthesizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and cell cycle biology.
Introduction
The cyclin B1/p34cdc2 complex, also known as Maturation Promoting Factor (MPF), is a serine/threonine kinase that plays a pivotal role in initiating mitosis. The complex consists of a regulatory subunit, cyclin B1, and a catalytic subunit, p34cdc2 (also known as CDK1). The activity of this complex is tightly regulated through multiple mechanisms, including the synthesis and degradation of cyclin B1 and the phosphorylation state of p34cdc2. Dysregulation of the cyclin B1/p34cdc2 complex is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases.[1] this compound (also known as Tyrphostin-47) has been identified as an agent that can induce cell cycle arrest. This guide focuses on its specific effects on the cyclin B1/p34cdc2 complex.
Mechanism of Action of this compound on the Cyclin B1/p34cdc2 Complex
Research has shown that this compound exerts its effects on the cyclin B1/p34cdc2 complex through a multi-faceted mechanism, primarily characterized by a significant reduction in the protein levels of cyclin B1. This leads to a subsequent decrease in the formation of the active kinase complex and a dramatic reduction in its functional activity.
In studies conducted on human breast cancer cell lines, such as MCF-7, treatment with this compound led to a significant delay in the progression of cells through the G1 and S phases of the cell cycle.[1] The primary target within the G2/M regulatory machinery appears to be cyclin B1. Notably, the levels of the catalytic subunit, p34cdc2, are not significantly affected by this compound treatment.[1] However, the functional activity of the p34cdc2 kinase is dramatically reduced, as determined by histone H1 phosphorylation assays.[1] This indicates that the reduction in kinase activity is a direct consequence of the diminished availability of its regulatory partner, cyclin B1.
The precise upstream mechanism by which this compound leads to the downregulation of cyclin B1 is not yet fully elucidated. As a tyrosine kinase inhibitor, it is plausible that it interferes with signaling pathways that regulate the transcription or translation of the CCNB1 gene, which encodes cyclin B1.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the quantitative effects of this compound on cell growth, cyclin B1 levels, and p34cdc2 kinase activity based on available literature.
Table 1: Effect of this compound on Cell Growth and Cyclin B1 Levels in MCF-7 Cells
| Parameter | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Cell Growth Inhibition | 50 | 10 days | Significant inhibition | [1] |
| Cell Growth Inhibition | 100 | 10 days | Significant inhibition | [1] |
| Cyclin B1 Protein Level | 100 | Not Specified | 90% reduction | [1] |
Table 2: Effect of this compound on p34cdc2 Kinase Activity in MCF-7 Cells
| Parameter | Concentration (µM) | Observed Effect | Reference |
| p34cdc2 Protein Level | 100 | Not affected | [1] |
| p34cdc2 Kinase Activity | Not Specified | Dramatically reduced | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on the cyclin B1/p34cdc2 complex.
Cell Culture and Treatment
-
Cell Lines: Hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C human breast cancer cell lines are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent such as DMSO to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with various concentrations of this compound (e.g., 50 µM and 100 µM) for specified durations.
Western Blot Analysis for Cyclin B1 and p34cdc2 Levels
This protocol is used to determine the protein levels of cyclin B1 and p34cdc2 following treatment with this compound.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cyclin B1 and p34cdc2 overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Histone H1 Kinase Assay for p34cdc2 Activity
This assay measures the kinase activity of the cyclin B1/p34cdc2 complex by assessing its ability to phosphorylate a known substrate, histone H1.
-
Immunoprecipitation of p34cdc2:
-
Incubate cell lysates (containing 200-500 µg of protein) with an anti-p34cdc2 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated beads in 30 µL of kinase assay buffer containing 1 µg of histone H1 (as substrate) and 10 µCi of [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for 20-30 minutes with occasional mixing.
-
-
Analysis:
-
Stop the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the histone H1 band.
-
Dry the gel and expose it to an X-ray film or a phosphor screen to detect the incorporation of 32P into histone H1.
-
Quantify the radioactivity in the histone H1 band to determine the kinase activity.
-
Experimental Workflow Diagram
Conclusion
This compound effectively disrupts the function of the cyclin B1/p34cdc2 complex, a key driver of mitosis. Its primary mechanism of action involves the significant downregulation of cyclin B1 protein levels, which in turn leads to a dramatic reduction in the kinase activity of the complex, ultimately contributing to cell cycle arrest. While the direct upstream targets of this compound that lead to this effect remain to be fully elucidated, the available data strongly support its role as a potent modulator of the G2/M checkpoint. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and similar compounds in the context of cancer drug development. Further research is warranted to determine the precise molecular interactions of this compound within the signaling cascades that control cyclin B1 expression and to explore its efficacy in various cancer models.
References
Tyrphostin 51: A Technical Guide to its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin 51, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is primarily recognized for its inhibitory action on the Epidermal Growth Factor Receptor (EGFR). While its role in modulating signal transduction pathways originating from the cell surface is well-documented, emerging evidence suggests that the broader class of tyrphostins and other EGFR inhibitors exert significant off-target effects on mitochondrial function. This technical guide consolidates the current understanding and provides a framework for investigating the impact of this compound on mitochondrial bioenergetics and its implications for apoptosis. Although direct, in-depth studies on this compound's mitochondrial effects are limited, this guide draws upon data from structurally related tyrphostins and other EGFR inhibitors to present a comprehensive overview of its likely mechanisms of action. Detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction: this compound and its Primary Target
This compound is a synthetic, small-molecule inhibitor of the EGFR tyrosine kinase.[1] By competing with ATP at the catalytic site of the receptor, it blocks EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the MAPK pathway.[1] This inhibition of EGFR signaling can lead to reduced cell proliferation and the induction of apoptosis, making it a compound of interest in cancer research.[1] An important study has shown that inhibition of the EGF receptor by this compound induces apoptosis in human luteinized granulosa cells, as evidenced by the activation of caspase-3, a key executioner in the apoptotic pathway.[1]
The Mitochondrion: A Secondary Target for Tyrphostins
Beyond their primary targets, several members of the tyrphostin family have been shown to directly impact mitochondrial function. These off-target effects are crucial for a complete understanding of their cellular impact and therapeutic potential. The general consensus from studies on various tyrphostin analogues is that they can act as mitochondrial uncouplers and inhibitors of the electron transport chain, leading to a cascade of events culminating in apoptosis.
Mitochondrial Uncoupling and Depolarization
Several tyrphostins, including AG10 and AG18, have been identified as mitochondrial uncouplers.[2] They disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[2][3] This uncoupling leads to an increase in oxygen consumption without a corresponding increase in ATP production and a decrease in the mitochondrial membrane potential (ΔΨm).[2] Tyrphostin AG17 has also been shown to cause a loss of mitochondrial membrane potential.[4]
Inhibition of ATP Synthesis
A direct consequence of mitochondrial uncoupling and electron transport chain inhibition is a reduction in cellular ATP levels. Studies on tyrphostins AG10 and AG18 demonstrated a significant reduction in cellular ATP, by approximately 90%.[2] Similarly, treatment of cells with Tyrphostin AG17 resulted in a significantly decreased mass of ATP.[4]
Induction of Oxidative Stress
Disruption of the mitochondrial electron transport chain can lead to the increased production of reactive oxygen species (ROS). While direct evidence for this compound is pending, the related compound Tyrphostin AG126 has been shown to be associated with the formation of reactive oxygen species.[5] Another EGFR inhibitor, Tyrphostin AG-1478, has been linked to systemic oxidative stress.[6]
Mitochondria-Mediated Apoptosis
The culmination of mitochondrial dysfunction induced by tyrphostins is often the initiation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, which then triggers the activation of a cascade of caspases, including caspase-3.[1][5] Tyrphostin AG126 has been shown to attenuate the loss of mitochondrial membrane potential, cytochrome c release, and subsequent caspase-3 activation.[5] The confirmed activation of caspase-3 by this compound strongly suggests the involvement of a mitochondria-mediated apoptotic pathway.[1]
Quantitative Data on Tyrphostin Analogues
Table 1: Effects of Tyrphostin Analogues on Mitochondrial Function
| Tyrphostin Analogue | Effect on Mitochondrial Function | Cell Line(s) | Observed Impact |
| AG10 & AG18 | Mitochondrial Uncoupling, Reduced ATP | Parotid acinar cells | Increased oxygen consumption, ~90% reduction in cellular ATP[2] |
| AG17 | Disruption of Mitochondrial Function | HL-60(TB) | Decreased ATP, loss of mitochondrial membrane potential[4] |
| AG126 | Attenuation of Mitochondrial Apoptosis | Differentiated PC12 cells | Attenuated mitochondrial membrane potential loss, cytochrome c release, and caspase-3 activation[5] |
Table 2: Growth Inhibitory Concentrations of Tyrphostin AG17
| Cell Line | IC50 for Growth Inhibition (µM) |
| Panel of 13 human tumor cell lines | 0.7 to 4.0[4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration in live cells.
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Prepare fresh assay medium and the test compounds (this compound, oligomycin, FCCP, rotenone/antimycin A) at desired concentrations.
-
Replace the culture medium in the cell plate with the assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the test compounds into the appropriate injection ports.
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the compounds.
-
-
Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye JC-1 is widely used to monitor changes in ΔΨm.
-
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control (FCCP or CCCP).
-
Prepare a JC-1 staining solution (typically 1-10 µM in culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (emission ~529 nm).
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Measurement of Cellular ATP Levels
Commercially available luciferin/luciferase-based ATP assay kits provide a sensitive method for quantifying cellular ATP.
-
Materials:
-
ATP assay kit (containing luciferase, luciferin, and a lysis buffer)
-
Luminometer
-
This compound
-
-
Procedure:
-
Culture and treat cells with this compound as required.
-
Lyse the cells using the buffer provided in the kit to release ATP.
-
Add the luciferase/luciferin reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
-
Data Analysis: Generate a standard curve with known ATP concentrations to determine the ATP concentration in the samples.
Detection of Reactive Oxygen Species (ROS)
The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a common probe for detecting intracellular ROS.
-
Materials:
-
DCFH-DA
-
Cell culture medium
-
PBS
-
This compound
-
H₂O₂ (positive control)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture and treat cells with this compound.
-
Prepare a DCFH-DA working solution (typically 10-20 µM in serum-free medium).
-
Wash the cells and incubate them with the DCFH-DA working solution for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Cytochrome c Release Assay
This assay involves the separation of cytosolic and mitochondrial fractions followed by Western blotting.
-
Materials:
-
Cell fractionation kit or buffers for mitochondrial and cytosolic extraction
-
Primary antibody against cytochrome c
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
This compound
-
-
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and perform cell fractionation to separate the cytosolic and mitochondrial fractions.
-
Determine the protein concentration of each fraction.
-
Separate the proteins from both fractions by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with the anti-cytochrome c antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: The presence of a band for cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.
Caspase-3 Activity Assay
Commercially available colorimetric or fluorometric assay kits can be used to measure caspase-3 activity.
-
Materials:
-
Caspase-3 activity assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or DEVD-AMC)
-
Cell lysis buffer
-
Spectrophotometer or fluorometer
-
This compound
-
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells to release the cellular contents.
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays).
-
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound-induced mitochondrial apoptosis.
Caption: Experimental workflow for assessing the mitochondrial impact of this compound.
Conclusion and Future Directions
While this compound is primarily characterized as an EGFR inhibitor, a growing body of evidence on related compounds strongly suggests that it may also exert significant effects on mitochondrial function. The likely consequences of this compound treatment include mitochondrial uncoupling, decreased mitochondrial membrane potential, reduced ATP synthesis, and increased production of reactive oxygen species. These mitochondrial perturbations are upstream events that can trigger the intrinsic pathway of apoptosis, consistent with the observed activation of caspase-3.
For a comprehensive evaluation of this compound's therapeutic potential and off-target effects, it is imperative that future studies directly investigate its impact on mitochondrial bioenergetics. The experimental protocols detailed in this guide provide a robust framework for such investigations. A deeper understanding of the interplay between EGFR inhibition and mitochondrial function will be crucial for the rational design of novel cancer therapies and for predicting potential toxicities. Further research should focus on obtaining direct quantitative data for this compound's effects on mitochondria and elucidating the precise molecular mechanisms of its interaction with mitochondrial components.
References
- 1. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that tyrphostins AG10 and AG18 are mitochondrial uncouplers that alter phosphorylation-dependent cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitor AG126 reduces 7-ketocholesterol-induced cell death by suppressing mitochondria-mediated apoptotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin 51: A Technical Guide to its Chemical Properties and Stability
Tyrphostin 51 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, belonging to a class of synthetic compounds designed to block protein tyrosine kinase (PTK) activity.[1] By competitively binding to the substrate subsite of the PTK domain, it interferes with the signal transduction pathways that regulate cell proliferation, making it a valuable tool in cancer research and for studying cellular signaling.[1][2] This guide provides an in-depth overview of its chemical properties, stability, and common experimental methodologies.
Chemical and Physical Properties
This table summarizes the key chemical and physical identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | (3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | [3] |
| Synonyms | 2-amino-1,1,3-tricyano-4(3',4',5'-trihydroxyphenyl)butadiene, AG-183 | [1][3] |
| Molecular Formula | C₁₃H₈N₄O₃ | [1][3] |
| Molecular Weight | 268.23 g/mol | [3][4] |
| CAS Number | 126433-07-6 | [1] |
| Melting Point | 275 °C (with decomposition) | [1] |
| Appearance | Powder | |
| Solubility | DMSO (50 mg/ml), Water (0.5 mg/mL at 25°C) | [1][5] |
| IC₅₀ | 0.8 µM for EGFR kinase | [1] |
Stability and Storage
Proper storage and handling are critical for maintaining the integrity and activity of this compound. The following table outlines recommended storage conditions and stability considerations.
| Condition | Recommendation | Details |
| Solid Form | Store at 2-8°C. | Stable under these conditions. |
| In Solution (DMSO) | Store frozen at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles. | Solutions in DMSO are reported to be stable for months when frozen.[1] Storage at -20°C is suitable for 1 to 3 months, while -80°C can extend stability to 6 months or longer.[6] |
| Aqueous Solutions | Use freshly prepared solutions. | The presence of water may accelerate hydrolysis, leading to degradation.[1] Instability in aqueous cell culture media at 37°C is a common issue.[6] |
| Light Sensitivity | Protect from light. | Some tyrphostin compounds are known to be light-sensitive, which can lead to photoisomerization or photocycloaddition.[7][8] It is recommended to use amber-colored vials.[7] |
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound functions as a competitive inhibitor of the ATP-binding site on the EGFR tyrosine kinase domain.[9] Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation. This phosphorylation creates docking sites for adaptor proteins, activating downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation.[10] this compound blocks this initial autophosphorylation step.[9] This inhibition prevents the activation of the MAPK pathway, leading to reduced cell proliferation and, in some cases, the induction of apoptosis, marked by the activation of caspases.[11]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H8N4O3 | CID 5328807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TYRPHOSTIN A51 | 126433-07-6 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin 51: A Technical Guide to its Anti-Proliferative Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on the anti-proliferative effects of Tyrphostin 51. It provides a comprehensive overview of its mechanism of action, impact on critical signaling pathways, and detailed experimental protocols for its study.
Core Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)
This compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As a member of the tyrphostin family of synthetic compounds, it exerts its anti-proliferative effects by competing with ATP for its binding site on the intracellular catalytic domain of the EGFR.[1] This competitive inhibition blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that regulate cell growth, differentiation, and survival.[1][2] Dysregulation of EGFR signaling is a known hallmark of many cancers, making it a key therapeutic target.[1]
Quantitative Analysis of this compound's Efficacy
The inhibitory effects of this compound have been quantified across various studies. The following tables summarize key data points related to its inhibitory concentration and impact on apoptosis.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (EGFR Inhibition) | 0.8 µM | In vitro | [3] |
Table 1: Inhibitory Concentration of this compound
| Treatment Group | Percentage of Apoptotic Nuclei (Mean ± SEM) |
| Control | 6.58 ± 1.36% |
| EGF | 7.26 ± 1.53% |
| This compound | 11.63 ± 1.11% |
| This compound + EGF | 6.87 ± 0.79% |
Table 2: Effect of this compound on Apoptosis in Human Luteinized Granulosa Cells [3]
Impact on Cellular Signaling and Processes
The inhibition of EGFR by this compound triggers a cascade of downstream effects, primarily leading to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis via MAPK Pathway Inhibition
Foundational research has demonstrated that this compound's blockage of the EGF receptor leads to a reduction in the activity of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This inhibition of MAPK phosphorylation is a key event that culminates in the induction of apoptosis.[2][3] The apoptotic process is further evidenced by the activation of caspase-3, an executioner protease, and a notable increase in the percentage of cells with subdiploid DNA content, a characteristic of apoptotic nuclei.[2][3][4]
Caption: this compound inhibits EGFR, blocking the MAPK pathway and inducing apoptosis.
Induction of Cell Cycle Arrest
In addition to apoptosis, other tyrphostins have been shown to induce cell cycle arrest.[5][6] While specific studies on this compound's effect on the cell cycle are less detailed in the provided context, related compounds are known to cause arrest at the G1 and S phases by inhibiting the activation of cyclin-dependent kinase 2 (Cdk2).[5] This is achieved through the accumulation of Cdk2 phosphorylated on tyrosine 15, which is an inhibitory modification.[5]
Caption: Tyrphostins can induce cell cycle arrest by inhibiting Cdk2 activation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research of this compound and related compounds.
Cell Viability / Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.[1]
-
MTS Addition: Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Flow Cytometry for Subdiploid DNA)
This method quantifies the percentage of apoptotic cells by measuring their DNA content. Apoptotic cells will have a fractional DNA content (sub-G1 peak).[3]
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and, while gently vortexing, add ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software to determine the percentage of cells in the sub-G1 phase.[6]
-
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, such as EGFR and MAPK.[1]
-
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-MAPK, anti-total-MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: General experimental workflow for evaluating this compound's effects.
Conclusion
This compound demonstrates significant anti-proliferative effects primarily through the potent and specific inhibition of the EGFR tyrosine kinase. This action disrupts downstream signaling, notably the MAPK pathway, leading to the induction of apoptosis and cell cycle arrest. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Tyrphostin 51: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 51 is a member of the tyrphostin family of synthetic compounds that function as protein tyrosine kinase inhibitors. Specifically, this compound is recognized for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The dysregulation of EGFR signaling is a common factor in the progression of various cancers, making it a key target for therapeutic intervention. This compound serves as a valuable tool in in vitro research to probe the intricacies of EGFR-mediated signaling pathways and to assess the effects of their inhibition on cellular processes such as proliferation and apoptosis.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for its binding site within the catalytic domain of the EGFR. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The inhibition of EGFR phosphorylation subsequently attenuates signaling through major pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are crucial for cell growth, proliferation, and survival.[1]
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. While extensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the following table provides a known value and a template for researchers to record their own experimentally determined values.
| Cell Line | Tissue of Origin | IC50 (µM) | Notes |
| Human Luteinized Granulosa Cells | Ovary | 0.8 | This value was determined for the inhibition of MAPK phosphorylation.[2] |
| e.g., A431 | Epidermoid Carcinoma | TBD | To be determined by the user. |
| e.g., MCF-7 | Breast Adenocarcinoma | TBD | To be determined by the user. |
| e.g., U-937 | Histiocytic Lymphoma | TBD | To be determined by the user. |
Signaling Pathways
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments utilizing this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 267.27 g/mol , dissolve 2.67 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 of this compound in a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value using a suitable software.
Protocol 3: Western Blot for EGFR Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on its direct target, EGFR.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells in 6-well plates and grow them to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours or overnight to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or a DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Wash the cells twice with ice-cold PBS and then lyse the cells using ice-cold lysis buffer.
-
Quantify the protein concentration of each lysate using a protein assay kit.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR to normalize for protein loading.
Experimental Workflow
The following diagram provides a logical workflow for a typical set of experiments investigating the effects of this compound in cell culture.
References
Tyrphostin 51 in Human Squamous Cell Carcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 51, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a valuable tool in the study of cancer biology, particularly in malignancies characterized by the overexpression or aberrant activation of the Epidermal Growth Factor Receptor (EGFR). Human squamous cell carcinoma (SCC), a common type of cancer arising from epithelial cells, frequently exhibits dysregulated EGFR signaling, making it a rational target for inhibitors like this compound.[1][2] These application notes provide a comprehensive overview of the use of this compound in human SCC research, including its mechanism of action, quantitative data on related compounds, and detailed experimental protocols.
This compound and other tyrphostins act as competitive inhibitors of ATP at the catalytic domain of tyrosine kinases, thereby blocking the autophosphorylation of receptors like EGFR and inhibiting downstream signaling pathways crucial for cell proliferation and survival.[2][3] This targeted inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[4] While specific quantitative data for this compound in human SCC cell lines is limited in publicly available literature, data from structurally and functionally similar tyrphostins, such as AG1478, provide valuable insights into the potential efficacy of this class of compounds.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of the EGFR tyrosine kinase inhibitor AG1478 in various human oral squamous cell carcinoma (OSCC) cell lines. This data is presented to offer a comparative reference for researchers working with this compound, as both compounds target the EGFR signaling pathway.
Table 1: Cytotoxicity of AG1478 in Human Oral Squamous Cell Carcinoma Cell Lines
| Cell Line | IC50 of AG1478 (μM) | Assay Method | Reference |
| HSC-3 | ~1 | MTT Assay | [5] |
| HSC-4 | ~1 | MTT Assay | [5] |
| SAS | >10 (Resistant) | MTT Assay | [5] |
Signaling Pathway
This compound inhibits the EGFR signaling cascade, a critical pathway in the proliferation and survival of squamous cell carcinoma cells. By blocking the tyrosine kinase activity of EGFR, this compound prevents the activation of downstream effectors such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways. This disruption of pro-survival signaling can ultimately lead to the induction of apoptosis.
Caption: EGFR signaling pathway inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effects of this compound on human squamous cell carcinoma cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human SCC cell lines (e.g., A431, SCC-9, SCC-25)[6]
-
Complete culture medium (e.g., DMEM with 10% FBS)[6]
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed SCC cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included at a concentration equivalent to the highest this compound concentration.
-
Remove the existing medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR.
Materials:
-
Human SCC cells
-
This compound
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pEGFR (e.g., Tyr1173), anti-total EGFR, anti-Actin or anti-Tubulin[1]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate SCC cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-4 hours.[10]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[11][12]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Human SCC cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed SCC cells and treat with this compound for the desired time (e.g., 24 or 48 hours).[7]
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[3]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
References
- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiproliferative effects of tyrosine kinase inhibitors tyrphostins on a human squamous cell carcinoma in vitro and in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin 51: A Novel Anti-Virulence Approach in Mycobacterium tuberculosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the development of novel therapeutic strategies.[1] One promising avenue is the exploration of anti-virulence agents, which disarm the pathogen rather than directly killing it, thereby reducing the selective pressure for drug resistance. Tyrphostin 51, a known tyrosine kinase inhibitor, has emerged as a significant tool in this area of Mtb research. This document provides detailed application notes and protocols for the use of this compound and its analogues in studying two key Mtb virulence pathways: the secreted acid phosphatase SapM and the Pup-proteasome system.
Targeting the Secreted Acid Phosphatase SapM with this compound
SapM is a crucial virulence factor secreted by Mtb that plays a vital role in the pathogen's survival and persistence within host macrophages.[2] It achieves this by arresting phagosome maturation, a key host defense mechanism.[3][4][5] SapM dephosphorylates phosphatidylinositol 3-phosphate (PI3P) on the phagosomal membrane, disrupting the recruitment of proteins necessary for fusion with lysosomes.[3][6] By inhibiting SapM, this compound promotes phagosome maturation, leading to the destruction of intracellular Mtb.
Quantitative Data: Inhibition of SapM by this compound and Related Compounds
The inhibitory activity of this compound and other compounds against SapM has been quantified, providing valuable data for structure-activity relationship (SAR) studies.
| Compound | Target | IC50 (µM) | Mechanism of Inhibition | Reference |
| This compound | SapM | 6.3 | Uncompetitive | [7] |
| Tyrphostin AG183 | SapM | 8.2 | Not specified | [7] |
| Galloflavin | SapM | Not specified | Not specified | [1] |
| YM-26734 | SapM | Not specified | Not specified | [1] |
Table 1: Inhibitory activity of various compounds against M. tuberculosis SapM.
Efficacy of this compound in a Macrophage Infection Model
Treatment of Mtb-infected THP-1 macrophages with this compound resulted in a significant reduction of the intracellular bacterial burden, demonstrating its potential as an anti-virulence agent.
| Compound | Concentration (µM) | Time Post-Infection (hours) | Reduction in Mtb Burden | p-value | Reference |
| This compound | 1 | 24 | Significant | < 0.0001 | [1] |
| This compound | 40 | 24 | Significant | < 0.0001 | [1] |
| This compound | 1 | 72 | Significant | < 0.0001 | [1] |
| This compound | 40 | 72 | Significant | < 0.0001 | [1] |
Table 2: Effect of this compound on the intracellular survival of M. tuberculosis H37Rv in THP-1 macrophages.
Signaling Pathway of SapM-mediated Phagosome Maturation Arrest
Caption: SapM secreted by Mtb inhibits phagosome maturation by dephosphorylating PI3P.
Targeting the Pup-Proteasome System with Tyrphostin Analogues
The prokaryotic ubiquitin-like protein (Pup) proteasome system is another attractive target for novel anti-TB drug development as it is unique to Mtb and related bacteria.[8][9] This system is crucial for protein degradation and regulation, and its inhibition can be lethal to the bacterium. Tyrphostin analogues have been identified as inhibitors of two key enzymes in this pathway: the depupylating protease (Dop) and the Pup ligase (PafA).[8]
Quantitative Data: Inhibition of Dop by Tyrphostin Analogues
A screen of a pharmaceutically active compound library identified I-OMe-Tyrphostin AG538 and Tyrphostin AG538 as potent inhibitors of Dop. Further synthesis and testing of analogues provided insights into the structure-activity relationship.
| Compound | Target | IC50 (µM) | Inhibition Mechanism | Reference |
| I-OMe-Tyrphostin AG538 | Dop | Low µM | Fast-reversible, non-ATP competitive | [8][9] |
| Tyrphostin AG538 | Dop | Low µM | Fast-reversible, non-ATP competitive | [8][9] |
| Synthesized Analogue 5A | Dop | 4.0 ± 0.4 | Not specified | [8] |
| Synthesized Analogue 12 | Dop | 6.8 ± 0.6 | Not specified | [8] |
| Synthesized Analogue 13 | Dop | 10.1 ± 1.0 | Not specified | [8] |
| Synthesized Analogue 14 | Dop | 1.8 ± 0.2 | Not specified | [8] |
Table 3: Inhibitory activity of Tyrphostin analogues against M. tuberculosis Dop.
Signaling Pathway of the M. tuberculosis Pup-Proteasome System
References
- 1. The Pup-Proteasome System of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of uncompetitive inhibitors of SapM that compromise intracellular survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Secreted Acid Phosphatase (SapM) of Mycobacterium tuberculosis Is Indispensable for Arresting Phagosomal Maturation and Growth of the Pathogen in Guinea Pig Tissues | PLOS One [journals.plos.org]
- 5. The SecA2 pathway of Mycobacterium tuberculosis exports effectors that work in concert to arrest phagosome and autophagosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Pupylation as a signal for proteasomal degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR Kinase Inhibition Assay Using Tyrphostin 51
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. Tyrphostins are a class of synthetic compounds that function as protein tyrosine kinase inhibitors.[1] Tyrphostin 51, also known as AG 556, is a selective inhibitor of EGFR kinase.[2] It acts as an ATP-competitive inhibitor, binding to the catalytic domain of the kinase and preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both biochemical and cell-based EGFR inhibition assays.
Mechanism of Action
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell growth and survival.[3] this compound competes with ATP for the binding pocket in the EGFR kinase domain.[4][5] This competitive inhibition blocks the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby preventing receptor activation and signal propagation.[3]
Data Presentation
The inhibitory potency of this compound (AG 556) against EGFR is quantified by its half-maximal inhibitory concentration (IC50). These values are determined through in vitro kinase assays and cellular assays.
| Compound | Assay Type | Target | IC50 Value | Reference |
| This compound (AG 556) | Biochemical Kinase Assay | EGFR | 1.1 µM | |
| This compound (AG 556) | Biochemical Kinase Assay | EGFR | 5 µM | [1][2] |
| This compound (AG 556) | Cell Growth Assay (HER14 cells) | EGF-induced growth | 3 µM | [2] |
Note: IC50 values can vary based on experimental conditions such as ATP concentration, substrate used, and enzyme lot.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of purified recombinant EGFR and its inhibition by this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant EGFR enzyme
-
This compound (AG 556)
-
EGFR Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[1][6]
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[1]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7] Perform serial dilutions in EGFR Kinase Buffer to achieve the desired final concentrations for the assay. Include a DMSO-only vehicle control.
-
Assay Plate Setup: Add 1 µl of the diluted this compound or vehicle control to the wells of a 384-well plate.[1][6]
-
Enzyme Addition: Add 2 µl of diluted EGFR enzyme in Kinase Buffer to each well.[1][6]
-
Reaction Initiation: Add 2 µl of a substrate/ATP mixture (prepared in Kinase Buffer) to each well to start the reaction.[1][6] The final ATP concentration should be near the Km for EGFR if known.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[1]
-
Stop Reaction and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[1][6]
-
ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.[1][6]
-
Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced, and therefore, to the EGFR kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
Protocol 2: Cell-Based EGFR Phosphorylation Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context using Western blotting. A431 cells, which overexpress EGFR, are a suitable model.
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (AG 556)
-
Human Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Culture A431 cells to 80-90% confluency.
-
Serum Starvation: To reduce basal EGFR activity, replace the growth medium with serum-free medium and incubate for 18-24 hours.[8]
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.[8]
-
EGF Stimulation: Stimulate the cells by adding EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation. Include a non-stimulated control.[8]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.[8][9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[8]
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-40 µg) per lane by SDS-PAGE.[1] b. Transfer the separated proteins to a PVDF membrane.[1] c. Block the membrane with blocking buffer for 1 hour at room temperature.[1] d. Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1] f. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis and Normalization: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and/or a housekeeping protein like β-actin. Quantify band intensities to determine the reduction in EGFR phosphorylation relative to the EGF-stimulated control.
Safety and Handling
This compound is for research use only. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. This compound is soluble in DMSO and DMF.[2][7] Stock solutions in DMSO are stable for several months when stored frozen.[7] Avoid repeated freeze-thaw cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin 51 Treatment in Nude Mice Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 51 is a member of the tyrphostin family of compounds, which are known inhibitors of protein tyrosine kinases. Specifically, this compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Dysregulation of the EGFR signaling pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. By inhibiting EGFR, this compound can block downstream signaling cascades, such as the MAPK pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1] While in vitro studies have demonstrated the pro-apoptotic effects of this compound, this document aims to provide a comprehensive guide for its application in preclinical nude mice models, a critical step in evaluating its potential as an anti-cancer agent.
Currently, specific quantitative in vivo data on the efficacy of this compound in nude mouse xenograft models is limited in the available scientific literature. However, based on studies of other closely related tyrphostin compounds and general protocols for in vivo cancer research, we can establish a framework for conducting such experiments.
Data from Related Tyrphostin Compounds in Murine Models
To provide a reference for experimental design, the following table summarizes in vivo data from studies using other tyrphostin compounds in mice. These data can help inform dosage and administration strategies for this compound, although optimal conditions will need to be determined empirically.
| Tyrphostin Compound | Mouse Model | Dosage and Administration | Key Findings | Reference |
| AG1714 | CD1 mice | 20 mg/kg, intraperitoneal (i.p.) | Abrogated cisplatin-induced intestinal injury by more than two-fold. | [2] |
| AG1801 | CD1 mice | 0.5-1.0 mg/kg, i.p. | Abrogated cisplatin-induced intestinal injury by almost two-fold. | [2] |
| AG1801 | CD1 mice | 50 mg/kg, oral | Almost completely prevented cisplatin-induced small intestinal injury. | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its evaluation in a nude mouse xenograft model.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Due to its poor aqueous solubility, this compound should first be dissolved in DMSO to create a stock solution.[3] A product information sheet suggests a solubility of 50 mg/mL in DMSO.[3]
-
Aseptically weigh the desired amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 20-50 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Working Solution Formulation (Example for a 1 mL solution):
-
To improve bioavailability and reduce precipitation upon injection, a co-solvent formulation is recommended. The following is a common formulation for poorly soluble compounds:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
In a sterile tube, add the components in the following order, vortexing after each addition to ensure a homogenous mixture:
-
100 µL of this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
450 µL of sterile saline.
-
-
The final concentration of the working solution will depend on the concentration of the initial DMSO stock. Adjust the stock concentration to achieve the desired final dosing concentration.
-
Note: It is crucial to prepare the working solution fresh on the day of administration to minimize degradation and precipitation. If precipitation is observed, gentle warming and/or sonication may be used to aid dissolution. A vehicle control solution should be prepared using the same solvent ratios without the this compound.
-
Protocol 2: In Vivo Efficacy Study in a Nude Mouse Xenograft Model
Materials:
-
Athymic nude mice (e.g., BALB/c nude or similar strains), 6-8 weeks old
-
Cancer cell line known to express EGFR (e.g., A431, HCT116, etc.)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, to improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge for injection, larger gauge for preparation)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
This compound working solution and vehicle control (from Protocol 1)
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions to ~80-90% confluency.
-
Harvest the cells using trypsin and wash with PBS.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor establishment.
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow. Monitor the health and body weight of the mice 2-3 times per week.
-
Once tumors become palpable, begin measuring their dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Group 1: Vehicle control (administered via the same route and schedule as the treatment group).
-
Group 2: this compound (at the desired dose).
-
Administer the treatment (e.g., via intraperitoneal injection or oral gavage) according to the planned schedule (e.g., daily, every other day). The dosing volume should be consistent, typically 100-200 µL for a mouse.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for any signs of toxicity, such as significant weight loss (>15-20%), changes in behavior, or ruffled fur.
-
The primary efficacy endpoint is often tumor growth inhibition.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a final endpoint.
-
Tumor tissue can be processed for further analysis, such as Western blotting to assess EGFR phosphorylation or immunohistochemistry to evaluate apoptosis (e.g., TUNEL staining).
-
Calculate the percentage of tumor growth inhibition for the treated group compared to the control group.
-
Conclusion
References
- 1. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostins reduce chemotherapy-induced intestinal injury in mice: assessment by a biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Analysis of EGFR Phosphorylation Inhibition by Tyrphostin 51: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating key cellular processes, including proliferation, differentiation, and survival.[1] Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prominent therapeutic target. Tyrphostins are a class of synthetic compounds that function as tyrosine kinase inhibitors by competing with ATP at the catalytic site of the receptor, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[1] Tyrphostin 51 is a specific inhibitor of EGFR and has been shown to reduce the activity of downstream effectors such as MAPK.[2][3]
This document provides detailed protocols for the analysis of EGFR phosphorylation by Western blot following treatment with this compound, along with illustrative data and pathway diagrams to guide researchers in their experimental design and data interpretation.
Data Presentation: Inhibition of EGFR Phosphorylation by this compound
The following table presents illustrative quantitative data from a dose-response experiment designed to assess the inhibition of EGFR phosphorylation by this compound. In this hypothetical experiment, cells overexpressing EGFR were stimulated with EGF to induce phosphorylation and subsequently treated with increasing concentrations of this compound. The band intensities of phosphorylated EGFR (p-EGFR) and total EGFR from Western blot analysis were quantified using densitometry. The ratio of p-EGFR to total EGFR is calculated to normalize for variations in protein loading.
| This compound (µM) | p-EGFR (Arbitrary Densitometry Units) | Total EGFR (Arbitrary Densitometry Units) | p-EGFR / Total EGFR Ratio | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1500 | 1550 | 0.97 | 0% |
| 0.1 | 1275 | 1540 | 0.83 | 14.4% |
| 0.5 | 825 | 1560 | 0.53 | 45.4% |
| 1 | 450 | 1530 | 0.29 | 70.1% |
| 5 | 150 | 1550 | 0.10 | 89.7% |
| 10 | 75 | 1540 | 0.05 | 94.8% |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results. One study has reported an IC50 value of 0.8 µM for this compound in the inhibition of EGF-R activation.[2]
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with adequate EGFR expression (e.g., A431, HeLa, or other cancer cell lines).[4]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells have attached, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-18 hours. This step is crucial to reduce basal levels of EGFR phosphorylation.[1]
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
EGF Stimulation:
-
Following the this compound incubation, stimulate the cells by adding EGF to a final concentration of 50-100 ng/mL.
-
Incubate for 15-30 minutes at 37°C.[1]
-
An unstimulated control (no EGF addition) should also be included.
-
II. Protein Extraction (Cell Lysis)
-
Preparation: After EGF stimulation, immediately place the culture plates on ice to halt cellular processes.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's protocol.[1]
-
Normalize the protein concentration of all samples by adding lysis buffer to ensure equal protein loading for the subsequent Western blot analysis.
IV. Western Blotting
-
Sample Preparation:
-
To 20-30 µg of total protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
-
SDS-PAGE:
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% milk/TBST for 1 hour at room temperature.[1]
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody for total EGFR and subsequently for a loading control protein (e.g., β-actin or GAPDH).[1]
-
Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of EGFR phosphorylation.
References
Application Notes and Protocols for Cell Proliferation Assays (MTS/MTT) with Tyrphostin 51
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 51 is a member of the tyrphostin family of compounds, which are known inhibitors of protein tyrosine kinases. Specifically, this compound targets the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a significant target for therapeutic intervention. This document provides detailed application notes and protocols for assessing the anti-proliferative effects of this compound using the widely accepted MTS and MTT colorimetric assays. These assays are fundamental in determining the potency of inhibitory compounds by measuring cell viability and metabolic activity.
Mechanism of Action: this compound functions by competing with ATP for its binding site within the intracellular catalytic domain of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The two major pathways affected are the RAS-RAF-MEK-ERK pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which plays a crucial role in promoting cell survival. By inhibiting these pathways, this compound can induce apoptosis and inhibit the proliferation of cancer cells that are dependent on EGFR signaling.[1][2][3]
Data Presentation: Summarized Quantitative Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. While this compound is a known EGFR inhibitor, specific IC50 values from cell proliferation assays are not extensively documented in publicly available literature and should be determined empirically for the cell line of interest. The following table serves as a template to record experimentally determined IC50 values.
| Cell Line | Cancer Type | This compound IC50 (µM) | Assay Type | Incubation Time (hours) |
| e.g., A431 | Epidermoid Carcinoma | Data to be determined | MTS or MTT | 48 or 72 |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | MTS or MTT | 48 or 72 |
| e.g., HeLa | Cervical Carcinoma | Data to be determined | MTS or MTT | 48 or 72 |
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been created using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gastric mucosal regeneration by tyrphostin: evaluation of the role of epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis in Granulosa Cells with Tyrphostin 51
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyrphostin 51 to induce and study apoptosis in granulosa cells. The protocols outlined below are based on established methodologies and offer a framework for investigating the molecular mechanisms underlying programmed cell death in this critical ovarian cell type.
Introduction
Granulosa cells are essential for follicular development and oocyte maturation. Their apoptosis is a key process in follicular atresia, and its dysregulation is implicated in various ovarian pathologies. This compound, a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has been identified as a potent inducer of apoptosis in human luteinized granulosa cells.[1] By blocking the EGFR-mediated signaling, this compound provides a valuable tool to dissect the molecular pathways governing granulosa cell survival and death.
Mechanism of Action
This compound competitively inhibits the ATP binding site of the EGFR's intracellular tyrosine kinase domain. This blockage prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, most notably the MAPK/ERK pathway.[1] Inhibition of this pro-survival pathway in granulosa cells leads to a reduction in the phosphorylation of MAPK, which in turn triggers the activation of executioner caspases, such as caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Data Presentation
Table 1: Quantitative Data for this compound Treatment of Granulosa Cells
| Parameter | Value | Cell Type | Reference |
| Effective Concentration | 100 µM | Human Luteinized Granulosa Cells | [1] |
| Reported Incubation Time for MAPK Inhibition | 1 hour | Human Luteinized Granulosa Cells | [1] |
| Observed Effects | Inhibition of MAPK phosphorylation, activation of caspase-3, increased percentage of subdiploid apoptotic nuclei. | Human Luteinized Granulosa Cells | [1] |
Note: Dose-response and time-course studies are recommended to determine the optimal concentration and incubation time for specific experimental conditions and granulosa cell subtypes.
Signaling Pathways
The primary signaling pathway affected by this compound in granulosa cells is the EGFR-mediated MAPK pathway.
Caption: this compound-induced apoptosis in granulosa cells via EGFR/MAPK pathway inhibition.
While the primary mechanism involves the EGFR-MAPK pathway, crosstalk between EGFR and other signaling pathways, such as the JAK/STAT pathway, has been observed in other cell types. Although direct evidence for this compound's effect on the JAK/STAT pathway in granulosa cells is limited, the potential for such crosstalk presents an interesting avenue for further research.
References
Application Notes and Protocols: Evaluating the In Vivo Efficacy of Tyrphostin 51 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 51, also known as AGL 2043, is a potent inhibitor of protein tyrosine kinases, with notable activity against the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a key driver in many human cancers, making it a prime target for therapeutic intervention. Overexpression of EGFR can lead to uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the MAPK pathway.[1][3] Inhibition of this pathway by this compound has been shown to induce apoptosis in cancer cells in vitro.[1][2] These application notes provide a representative protocol for evaluating the in vivo anti-tumor efficacy of this compound using a human tumor xenograft model in immunodeficient mice.
Signaling Pathway of this compound
This compound exerts its anti-proliferative effects by inhibiting the tyrosine kinase activity of the EGF receptor. This action blocks the phosphorylation of the receptor, which in turn prevents the activation of downstream signaling molecules in the MAPK pathway. The ultimate result is a reduction in cell proliferation and the induction of apoptosis.[1][3]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vivo Efficacy in a Xenograft Model
This protocol outlines a study to assess the anti-tumor activity of this compound in a subcutaneous xenograft model using a human non-small cell lung cancer (NSCLC) cell line with high EGFR expression, such as A549.
Materials and Reagents
-
A549 human non-small cell lung cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (soluble in DMSO)
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
-
Animal balance
Experimental Workflow
References
- 1. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Tyrphostin 51 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 51 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it plays a crucial role in cell signaling research by blocking the autophosphorylation of EGFR, thereby inhibiting downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade. This inhibition of EGFR signaling can lead to the suppression of cell proliferation and survival, making this compound a valuable tool in cancer research and for studying cellular processes regulated by EGFR.
Accurate preparation of a stable and reliable stock solution is the first critical step in any experiment. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure reproducible and accurate experimental outcomes.
Data Presentation
For ease of reference and experimental planning, the key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈N₄O₃ | |
| Molecular Weight | 268.23 g/mol | |
| Appearance | Powder | |
| Solubility in DMSO | 50 mg/mL | |
| Recommended Stock Concentration | 10 mM - 50 mM | [1] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of Stock Solution | -20°C (short-term), -80°C (long-term) | [2] |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | [2] |
Signaling Pathway Inhibition by this compound
This compound exerts its biological effects by targeting the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation. This compound acts as an ATP-competitive inhibitor, preventing this autophosphorylation and the subsequent activation of downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is critical for cell proliferation.
References
Determining the IC50 Value of Tyrphostin 51 in Various Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 51 is a member of the tyrphostin family of compounds, which are synthetic protein tyrosine kinase inhibitors. Specifically, this compound is recognized for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The EGFR signaling cascade plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Its dysregulation is a common feature in various types of cancer, making it a significant target for therapeutic intervention. By blocking the ATP-binding site of the EGFR's intracellular kinase domain, this compound inhibits receptor autophosphorylation and subsequently abrogates downstream signaling pathways, such as the MAPK pathway.[3][4] Understanding the half-maximal inhibitory concentration (IC50) of this compound is fundamental for assessing its potency and selectivity in different cellular contexts, thereby guiding its potential therapeutic applications.
This document provides a comprehensive guide to determining the IC50 value of this compound in various cell lines, including detailed experimental protocols and data presentation guidelines.
Data Presentation: IC50 Values of this compound
The IC50 value of a compound can vary significantly depending on the cell line, experimental conditions (e.g., incubation time, cell density), and the assay method used. The following table summarizes reported IC50 values for this compound and related compounds. It is crucial to empirically determine the IC50 for your specific cell line and experimental setup.
| Compound | Cell Line | Cancer Type | IC50 Value | Assay Method |
| Tyrphostin-like | Luteinized Granulosa Cells | Not Applicable | ~0.8 µM* | Not Specified |
| Tyrphostin AG494 | A549 | Lung Cancer | 6.16 µM | MTT Assay |
| Tyrphostin AG494 | DU145 | Prostate Cancer | 10.7 µM | MTT Assay |
| User-Determined | e.g., HeLa | e.g., Cervical Cancer | To be determined | e.g., MTT Assay |
| User-Determined | e.g., MCF-7 | e.g., Breast Cancer | To be determined | e.g., MTT Assay |
*Note: An IC50 of 0.8 mM was reported in one study, which is likely a typographical error for µM. This highlights the importance of experimental verification.[3]
Signaling Pathways Inhibited by this compound
This compound primarily targets the EGFR signaling pathway. Additionally, related tyrphostins have been shown to inhibit the JAK/STAT pathway, which is also crucial for cell growth and survival.
EGFR/MAPK signaling pathway and the inhibitory action of this compound.
JAK/STAT signaling pathway and inhibition by tyrphostins.
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines the determination of the IC50 value of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.
Materials
-
Target cell line(s)
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
References
Application Note: Analysis of Cell Cycle Arrest Induced by Tyrphostin 51 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrphostins are a class of synthetic compounds known for their inhibitory effects on protein tyrosine kinases (PTKs), which are critical enzymes in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a common feature in many types of cancer, making them a key target for therapeutic drug development. Tyrphostin 51, a specific member of this family, has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to the induction of apoptosis in various cell types.[1] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium (B1200493) iodide (PI) staining. While this compound is known to induce apoptosis, which can be observed as a sub-G1 peak in flow cytometry analysis, its effects on cell cycle progression are also of significant interest. By inhibiting signaling pathways that drive cell proliferation, this compound is hypothesized to cause arrest at specific checkpoints of the cell cycle.
Principle
Flow cytometry with propidium iodide (PI) staining is a widely used method for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2] PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[3] Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (synthesizing DNA) will have an intermediate fluorescence intensity. By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, it is possible to quantify the percentage of cells in each phase of the cell cycle and determine if the compound induces cell cycle arrest at a specific checkpoint.
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on the cell cycle distribution of a hypothetical cancer cell line. This data is illustrative and based on the known effects of related tyrphostin compounds that induce G1 phase arrest. Researchers are encouraged to determine the optimal concentration and treatment time for their specific cell line and experimental conditions.
Table 1: Representative Data of this compound-Induced Cell Cycle Arrest
| Treatment | Concentration (µM) | Treatment Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Sub-G1 (Apoptosis) |
| Vehicle (DMSO) | 0.1% | 24 | 55.2 | 25.8 | 19.0 | 1.5 |
| This compound | 10 | 24 | 68.5 | 15.3 | 16.2 | 5.8 |
| This compound | 25 | 24 | 75.1 | 8.7 | 16.2 | 12.4 |
| This compound | 50 | 24 | 65.3 | 7.5 | 10.2 | 17.0 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for analyzing its effects on the cell cycle.
Caption: Proposed signaling pathway of this compound-induced cell cycle arrest.
Caption: Experimental workflow for analyzing cell cycle effects.
Experimental Protocols
Materials
-
Cell line of interest (e.g., human cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol 1: Cell Treatment
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in fresh complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the preparation and analysis of cells for cell cycle distribution using PI staining.[1][2][3]
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with fresh medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step once.
-
Cell Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[4]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Cell Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.[4]
-
Carefully discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of RNA).[3]
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, using a linear scale for the PI fluorescence channel.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Troubleshooting
| Issue | Possible Cause | Solution | |---|---|| | High CV of G1/G0 peaks | - Inconsistent staining- Cell clumping- High flow rate | - Ensure thorough mixing during staining- Filter cells through a nylon mesh before analysis- Use a lower flow rate during acquisition | | Broad S-phase peak | - Asynchronous cell population- Incomplete RNase digestion | - Synchronize cells before treatment (optional)- Ensure RNase A is active and incubation time is sufficient | | High Sub-G1 peak in control | - Cells are overgrown or unhealthy | - Use cells in logarithmic growth phase- Optimize cell seeding density | | No significant change in cell cycle | - this compound concentration is too low- Treatment time is too short | - Perform a dose-response and time-course experiment to determine optimal conditions |
Conclusion
This application note provides a comprehensive guide for the analysis of cell cycle arrest induced by this compound using flow cytometry. The provided protocols and diagrams offer a framework for researchers to investigate the antiproliferative effects of this compound. By quantifying the distribution of cells in different phases of the cell cycle, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tyrphostin 51 in Studying Drug Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 51, a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors, serves as a valuable tool in the investigation of drug resistance mechanisms in cancer. Its primary mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling cascade is a common feature in many cancers and is often implicated in the development of resistance to chemotherapeutic agents.
These application notes provide a comprehensive overview of the use of this compound in studying drug resistance, with a focus on its role in modulating the MAPK/ERK and PI3K/Akt signaling pathways. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their studies.
Mechanism of Action in Drug Resistance
This compound competitively binds to the ATP-binding site of the EGFR's intracellular kinase domain. This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. In the context of drug resistance, the overexpression or constitutive activation of EGFR can lead to the upregulation of pro-survival signals, diminishing the efficacy of cytotoxic drugs. By blocking EGFR, this compound can potentially re-sensitize resistant cancer cells to chemotherapy.
One of the key mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and ABCG2, which actively efflux chemotherapeutic drugs from cancer cells. While direct evidence for this compound is still emerging, related tyrphostin compounds have been shown to reverse ABCG2-mediated multidrug resistance.[1] This suggests that this compound may also interfere with the function of these drug transporters, thereby increasing the intracellular concentration of chemotherapeutic agents.
Furthermore, this compound has been demonstrated to inhibit the MAPK signaling pathway and induce apoptosis.[2] The MAPK pathway is a crucial downstream effector of EGFR and is frequently associated with cell proliferation and survival. Its inhibition by this compound can lead to cell cycle arrest and programmed cell death, thereby circumventing resistance mechanisms that rely on enhanced cell survival signals.
Data Presentation
The following table provides a template for summarizing quantitative data from experiments investigating the effect of this compound on drug resistance. The data presented here is illustrative and should be replaced with experimentally determined values. For example, a study on doxorubicin-resistant MCF-7 breast cancer cells showed a 1.75-fold increase in the IC50 value for doxorubicin (B1662922) in the resistant cell line compared to the sensitive parental line.
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Fold Resistance |
| MCF-7 (Sensitive) | Doxorubicin alone | 400 | 1.0 |
| Doxorubicin + this compound (10 µM) | To be determined | - | |
| MCF-7/DOX (Resistant) | Doxorubicin alone | 700 | 1.75 |
| Doxorubicin + this compound (10 µM) | To be determined | To be determined |
Experimental Protocols
Generation of Drug-Resistant Cancer Cell Lines
Objective: To develop a drug-resistant cancer cell line for use in studying the effects of this compound.
Materials:
-
Parental cancer cell line (e.g., MCF-7, A549, SKOV3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Determine the IC50 value of the chosen chemotherapeutic agent for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initiate the resistance induction by culturing the parental cells in a medium containing the chemotherapeutic agent at a concentration equal to the IC10 or IC20.
-
Continuously culture the cells in the presence of the drug, gradually increasing the concentration in a stepwise manner as the cells adapt and resume proliferation.
-
At each concentration step, allow the cells to stabilize and expand. This process can take several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., 5-10 fold increase in IC50), the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing a maintenance dose of the chemotherapeutic agent to preserve the resistant phenotype.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the chemosensitivity of sensitive and resistant cancer cells.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the sensitive and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in the culture medium, both with and without a fixed, non-toxic concentration of this compound (e.g., 10 µM).
-
Treat the cells with the prepared drug solutions and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the EGFR-MAPK/ERK and PI3K/Akt signaling pathways in drug-resistant cells.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed the resistant cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Caspase-3 Activity Assay)
Objective: To determine if this compound enhances chemotherapy-induced apoptosis in resistant cells.
Materials:
-
Resistant cancer cell line
-
This compound
-
Chemotherapeutic agent
-
Caspase-3 colorimetric assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the resistant cells in 96-well plates.
-
Treat the cells with the chemotherapeutic agent alone, this compound alone, or a combination of both for 24-48 hours.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway in drug resistance.
References
Troubleshooting & Optimization
Tyrphostin 51 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin 51. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AG556, is a protein tyrosine kinase inhibitor. Its primary mechanism of action is the specific inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By blocking the autophosphorylation of the EGFR's intracellular catalytic domain, this compound prevents the initiation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival.[2][3]
Q2: In which solvents is this compound soluble?
This compound has good solubility in several organic solvents but is poorly soluble in aqueous solutions. It is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[4] Its solubility in water is limited.[4]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO, for example, at 50 mg/mL.[5][6] To ensure the longevity of the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Tyrphostin solutions in DMSO are stable for months when stored frozen.[5] The presence of water can lead to hydrolysis, so it is important to use anhydrous DMSO and tightly sealed vials.[5]
Q4: What is the stability of this compound in cell culture media?
Tyrphostins, in general, can be unstable in aqueous cell culture media at 37°C, which can lead to inconsistent experimental results in long-term studies.[7] The stability of this compound in specific media like DMEM or RPMI-1640 is not extensively documented and can be influenced by factors such as pH and the presence of serum components.[1] It is highly recommended to prepare fresh working solutions from a frozen DMSO stock immediately before each experiment and to consider replenishing the media with fresh inhibitor for long-term experiments (e.g., every 12-24 hours).[7]
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Temperature | Notes |
| Water | 0.5 mg/mL | 25°C | [4] |
| DMSO | 50 mg/mL | Not Specified | Yields a clear, orange-red solution.[5][6] |
| DMSO:PBS (pH 7.2) (1:1) | Soluble | Not Specified | [4] |
| DMF | Soluble | Not Specified | [4] |
| Ethanol | Soluble | Not Specified | [4] |
Troubleshooting Guide
Issue: Precipitation occurs when diluting my this compound DMSO stock solution into aqueous buffer or cell culture medium.
This is a common problem known as "crashing out" and is due to the significant drop in solubility when this compound is transferred from an organic solvent to an aqueous environment.
-
Possible Cause 1: Final concentration is too high.
-
Recommended Solution: Try lowering the final concentration of this compound in your experiment. It is advisable to perform a dose-response experiment to identify the lowest effective concentration that does not lead to precipitation.
-
-
Possible Cause 2: High final concentration of DMSO.
-
Recommended Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to maintain solubility and minimize cytotoxicity.[8] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Possible Cause 3: Improper dilution technique.
-
Recommended Solution: Add the DMSO stock solution dropwise to your pre-warmed aqueous buffer or media while vigorously vortexing or stirring. This rapid mixing helps to prevent localized high concentrations and facilitates better dispersion.
-
-
Possible Cause 4: Use of non-anhydrous DMSO.
-
Recommended Solution: Use fresh, high-purity, anhydrous DMSO to prepare your stock solution. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.
-
Issue: Inconsistent or diminishing inhibitory effects in long-term experiments.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Recommended Solution: For experiments lasting longer than a few hours, consider replacing the medium with freshly prepared medium containing this compound at regular intervals (e.g., every 12-24 hours) to maintain a consistent effective concentration.[7] You can also perform a stability study of this compound in your specific cell culture medium using HPLC to determine its degradation rate.[7]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the this compound powder and a vial of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out 2.68 mg of this compound powder (Molecular Weight: 268.23 g/mol ).
-
Dissolving: Add 1 mL of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, you can sonicate the vial in a water bath for a few minutes. The solution should be clear and orange-red.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. It is recommended to perform this dilution immediately before adding it to your cells. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mixing: When diluting, add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
-
Application: Add the prepared working solution and the vehicle control to your cells and proceed with your experiment.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Improving Tyrphostin 51 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Tyrphostin 51 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time in my long-term cell culture experiment. What could be the cause?
A1: Loss of this compound activity in long-term experiments is a common issue and can be attributed to several factors. The most likely cause is the chemical instability of the compound in aqueous cell culture media at 37°C. Tyrphostins, including this compound, can be susceptible to hydrolysis, and the presence of water may accelerate this degradation.[1] Additionally, components in the cell culture media, temperature, light exposure, and pH can all influence the stability of small molecules.[2]
Q2: How should I prepare and store my this compound stock solution to maximize its stability?
A2: Proper preparation and storage are critical for maintaining the potency of your this compound stock solution. It is recommended to dissolve this compound in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[1] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (6 months or longer).[1]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is a good laboratory practice to protect all small molecule inhibitors from light, as they can be light-sensitive.[3] Catechol moieties, present in some tyrphostins, are known to be susceptible to photodegradation.[3] Therefore, it is advisable to store stock solutions in amber vials or tubes wrapped in foil and to minimize light exposure during experiments.
Q4: I observe a precipitate after diluting my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution is often due to the poor aqueous solubility of the compound. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to avoid both precipitation and solvent-induced cytotoxicity. Adding the DMSO stock solution dropwise into the vigorously stirring or vortexing culture medium can also help. Preparing intermediate dilutions in the culture medium may also be beneficial. If precipitation persists, it may be necessary to lower the final working concentration of this compound.
Q5: How often should I replenish this compound in my long-term cell culture experiment?
A5: Due to its potential instability in cell culture media, the effective concentration of this compound may decrease over time. To maintain a consistent inhibitory effect, it is recommended to replenish the media with freshly diluted this compound every 12-24 hours.[1] The optimal replenishment schedule should be determined empirically by conducting a stability study of this compound in your specific cell culture medium and conditions (see Experimental Protocols section).
Troubleshooting Guides
Issue 1: Inconsistent or diminishing inhibitory effect in long-term experiments.
| Possible Cause | Recommended Solution |
| This compound degradation in cell culture media. | 1. Perform a time-course experiment to assess the stability of this compound in your specific media using the HPLC protocol provided below.2. Replenish the cell culture media with freshly prepared this compound every 12-24 hours to maintain a consistent concentration.[1]3. Consider reducing the duration of the experiment if feasible. |
| Improper storage of stock solution. | 1. Ensure stock solutions are stored in single-use aliquots at -80°C to avoid freeze-thaw cycles.2. Always use fresh, anhydrous DMSO for preparing stock solutions. |
Issue 2: Appearance of unexpected or off-target effects at later time points.
| Possible Cause | Recommended Solution |
| Formation of active degradation products. | 1. Attempt to identify potential degradation products using LC-MS analysis after forced degradation studies (see protocol below).2. If off-target effects are suspected, consider using a structurally different inhibitor of the same target to confirm that the observed phenotype is due to on-target inhibition. |
Issue 3: High variability between replicate experiments.
| Possible Cause | Recommended Solution |
| Inconsistent degradation of this compound. | 1. Strictly standardize all experimental parameters, including media volume, cell density, and incubation times.2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not use previously diluted solutions. |
Quantitative Data Summary
| Tyrphostin Compound | Target(s) | Known Stability Information |
| Tyrphostin AG1478 | EGFR | Stock solutions in DMSO are stable for up to 3 months at -20°C. Stability in cell culture media at 37°C should be determined experimentally.[1] |
| Tyrphostin A9 | PDGFR | Susceptible to hydrolysis in biological matrices; degradation is faster in murine plasma than in cell culture media.[4] |
| Tyrphostin AG490 | JAK2, EGFR | Stock solutions in DMSO are stable for up to 3 months at -20°C.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or other suitable mobile phase modifier
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the this compound stock solution into pre-warmed (37°C) cell culture medium to your final working concentration. Ensure the final DMSO concentration is ≤ 0.5%.
-
Immediately after mixing, take a "time 0" aliquot (e.g., 1 mL) and store it at -80°C.
-
Incubate the remaining medium at 37°C in a cell culture incubator.
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect additional aliquots and store them at -80°C until analysis.
-
-
Protein Precipitation:
-
Thaw the collected samples.
-
To 1 volume of the media sample, add 3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Sample Analysis:
-
Analyze the supernatant by reverse-phase HPLC. A starting point for method development could be a C18 column with a gradient of acetonitrile in water with 0.1% formic acid.[5]
-
Monitor the elution of this compound using a UV detector at a wavelength determined by a UV scan of the compound (e.g., around its λmax).
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and estimate the half-life of this compound in your specific medium.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and understand its degradation pathways.
Materials:
-
This compound
-
HPLC-grade water and acetonitrile
-
1 M HCl (for acidic degradation)
-
1 M NaOH (for alkaline degradation)
-
3% H₂O₂ (for oxidative degradation)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Degradation: To one sample, add 1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Degradation: To another sample, add 1 M NaOH and incubate under the same conditions.
-
Oxidative Degradation: To a third sample, add 3% H₂O₂ and incubate.
-
Thermal Degradation: Heat a solution of this compound at an elevated temperature (e.g., 70-80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
-
Sample Analysis: Analyze the stressed samples by LC-MS to separate and identify the parent compound and its degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6][7]
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an LC-MS/MS method for tyrphostin A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic analysis of the tyrphostin AG1478, a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijper.org [ijper.org]
potential off-target effects of Tyrphostin 51
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Tyrphostin 51. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, with a focus on differentiating on-target EGFR inhibition from potential off-target effects.
Q1: I'm observing a significant decrease in cell viability at concentrations expected to be selective for EGFR. Is this due to off-target effects?
A1: While potent on-target EGFR inhibition can lead to decreased viability in EGFR-dependent cell lines, higher-than-expected cytotoxicity could indicate off-target effects.
Troubleshooting Steps:
-
Confirm On-Target EGFR Inhibition: Perform a Western blot to assess the phosphorylation status of EGFR (e.g., at Tyr1068) and a key downstream effector like Akt or ERK. A clear dose-dependent decrease in phosphorylation confirms EGFR pathway engagement.
-
Perform a Dose-Response Curve: A classic sigmoidal dose-response curve for cell viability is indicative of a specific effect. A very steep or unusually shaped curve might suggest non-specific toxicity or off-target effects.
-
Use an Orthogonal Approach: To confirm that the observed phenotype is due to EGFR inhibition, use a structurally different EGFR inhibitor or employ siRNA/shRNA to knock down EGFR. Similar effects on cell viability would support an on-target mechanism.
-
Assess General Cellular Health: At the effective concentration, evaluate markers of general toxicity, such as mitochondrial dysfunction or membrane integrity, to rule out non-specific effects.
Q2: My experimental results are inconsistent across different experimental setups. What could be the cause?
A2: Inconsistent results can stem from variations in experimental conditions or the stability of this compound.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell seeding density, serum concentration, and incubation times, as these can all influence cellular signaling and the apparent potency of the inhibitor.
-
Prepare Fresh Stock Solutions: this compound is typically dissolved in DMSO. Prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. The presence of water can accelerate hydrolysis.[1]
-
Verify Compound Purity and Identity: If possible, confirm the purity and identity of your this compound lot using analytical methods like HPLC or mass spectrometry.
Q3: I am observing unexpected changes in cellular signaling pathways that are not directly downstream of EGFR. How can I investigate this?
A3: Unexpected modulation of other signaling pathways is a strong indicator of off-target activity.
Troubleshooting Steps:
-
Hypothesize Potential Off-Targets: Based on the observed phenotype and literature on related compounds, identify potential off-target kinases or other enzymes. For example, other tyrphostins have been reported to affect kinases like JAK2 and PDGFR, as well as non-kinase targets like 5-lipoxygenase.
-
Profile Against a Kinase Panel: If resources permit, a broad kinase screen (kinome scan) is the most comprehensive way to identify off-target kinase interactions.
-
Perform Targeted Western Blots: Based on your hypothesis, perform Western blots to assess the phosphorylation status of suspected off-target kinases in response to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a protein tyrosine kinase inhibitor designed to be a competitive inhibitor of ATP binding to the kinase domain of the Epidermal Growth Factor Receptor (EGFR).[2] This inhibition blocks the autophosphorylation of EGFR and subsequent downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival.[3][4]
Q2: What are the known or potential off-target effects of this compound?
A2: While comprehensive public data on the full kinome-wide selectivity of this compound is limited, studies have identified off-target activities against other classes of enzymes. It is also important to consider potential off-targets identified for other members of the tyrphostin family.
-
Phosphatases: this compound has been shown to be an uncompetitive inhibitor of the secreted acid phosphatase SapM from Mycobacterium tuberculosis.[3]
-
Lipoxygenases: Structurally related tyrphostins have been identified as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response.[5]
-
Other Kinases: While specific data for this compound is scarce, other tyrphostins have been reported to inhibit other tyrosine kinases such as JAK2, PDGFR, and FGFR, especially at higher concentrations.
Q3: What concentration of this compound should I use to minimize off-target effects?
A3: To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. We strongly recommend performing a dose-response experiment in your specific cell line and assay to determine the optimal concentration. Starting with a concentration range around the reported IC50 for EGFR and carefully observing for any unexpected phenotypes is advisable.
Data Presentation
On-Target Activity of this compound
| Parameter | Value | Cell Line / Condition |
| EGFR Kinase Inhibition (IC50) | ~5 µM | In vitro kinase assay |
Note: This value is illustrative and should be determined empirically in your experimental system.
Known Off-Target Activities of this compound
| Target | IC50 (µM) | Target Class | Organism |
| SapM | 6.3 ± 1.0 | Phosphatase | Mycobacterium tuberculosis |
| MptpA | 19.8 ± 1.0 | Phosphatase | Mycobacterium tuberculosis |
| PTP1B | > 100 | Phosphatase | Human |
| VHR | > 100 | Phosphatase | Human |
Data sourced from a study on SapM inhibitors.[3]
Off-Target Activities of Structurally Related Tyrphostins
| Compound | Target | IC50 | Target Class | Organism |
| AG556 | 5-Lipoxygenase | 64 nM | Lipoxygenase | Human |
| AG879 | 5-Lipoxygenase | 78 nM | Lipoxygenase | Human |
| Tyrphostin A9 | 5-Lipoxygenase | 0.8 µM | Lipoxygenase | Human |
Data sourced from a study on tyrphostins as 5-lipoxygenase inhibitors.[5]
Experimental Protocols
Protocol 1: Western Blot for On-Target (EGFR) and Off-Target Kinase Phosphorylation
This protocol is for confirming the inhibition of EGFR phosphorylation and assessing the phosphorylation status of a suspected off-target kinase in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431 for EGFR) and grow to 70-80% confluency.
-
Serum starve the cells overnight if necessary to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 5-15 minutes) to induce kinase phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Y1068), total EGFR, a phospho-off-target kinase, and a total off-target kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 2: In Vitro Phosphatase Inhibition Assay (Example: SapM)
This protocol outlines a general approach to measure the inhibitory effect of this compound on a phosphatase using a colorimetric substrate.
Methodology:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing the phosphatase (e.g., recombinant SapM) in an appropriate buffer (e.g., 50 mM Tris-Base, 150 mM NaCl, pH 7.5).
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a colorimetric substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
-
Detection:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
Technical Support Center: Optimizing Tyrphostin 51 Concentration for Cell-Based Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tyrphostin 51 (also known as AG556). Our goal is to help you optimize its concentration for reliable and reproducible results in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as AG556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It belongs to the tyrphostin family of compounds. Its mechanism of action involves competitively binding to the ATP-binding site within the EGFR kinase domain. This binding prevents the autophosphorylation of the receptor, which is a critical initial step for activating downstream signaling pathways.[1] Consequently, this compound blocks cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation, differentiation, and survival.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO, with a solubility of up to 50 mg/ml. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[3] When preparing working solutions for your experiments, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity.[4][5]
Q3: What is a good starting concentration range for this compound in a new cell line?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. For initial dose-response experiments, a broad concentration range of 0.1 µM to 100 µM is recommended.[4][5] Some studies have used concentrations around 1 µM to 25 µM for inhibiting EGFR phosphorylation in cell-based assays.[1] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model and assay.[5]
Q4: I am observing inconsistent results in my long-term experiments (24-72 hours). Could this be due to the stability of this compound?
A4: Yes, inconsistent results in long-term experiments are a common issue and can often be attributed to the instability of tyrphostins in aqueous cell culture media at 37°C.[2] The compound can degrade over time, leading to a decreased effective concentration.[2] To mitigate this, consider replenishing the media with fresh this compound every 12-24 hours or performing a time-course experiment to determine if the inhibitory effect is stronger at earlier time points.[2]
Q5: Are there known off-target effects for this compound?
A5: While this compound is considered a selective EGFR inhibitor, like many kinase inhibitors, it has the potential for off-target activities, particularly at higher concentrations.[6][7] Unexpected cellular phenotypes, such as changes in cell morphology or proliferation rates that are inconsistent with EGFR inhibition, may indicate off-target effects.[6] To minimize this risk, it is crucial to use the lowest effective concentration that produces the desired on-target effect.[6] Using a structurally different EGFR inhibitor as a control can also help confirm that the observed phenotype is due to on-target inhibition.[6]
Troubleshooting Guide
| Observed Issue | Possible Cause | Recommended Solution |
| No or weak inhibitory effect observed | 1. Suboptimal Concentration: The concentration used is too low for your cell line. 2. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 3. Cell Line Resistance: The cell line may have low EGFR expression or mutations conferring resistance. 4. Short Incubation Time: The treatment duration may be insufficient. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM).[5] 2. Prepare a fresh stock solution from powder. Ensure proper storage at -20°C or -80°C.[3][5] 3. Verify EGFR expression and activity in your cell line using Western blot or qPCR. Use a positive control cell line known to be sensitive to EGFR inhibitors.[3][7] 4. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[5] |
| High cell death, even at low concentrations | 1. High Cell Line Sensitivity: Your cell line may be particularly sensitive to EGFR inhibition. 2. Solvent Toxicity: The final DMSO concentration in the media may be too high. 3. Off-Target Effects: The observed toxicity may be due to inhibition of other kinases. | 1. Perform a viability assay (e.g., MTT, Trypan Blue) with a lower range of concentrations to determine the cytotoxic threshold.[5] 2. Ensure the final DMSO concentration is kept low (e.g., ≤ 0.1%).[5] 3. Use the lowest effective concentration possible. Compare results with a structurally different EGFR inhibitor to confirm the effect is on-target.[6] |
| High variability between replicate experiments | 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Inconsistent Drug Preparation: Errors in serial dilutions or use of degraded working solutions. 3. Variability in Cell Culture: Use of cells at high passage numbers or inconsistent confluency at the time of treatment. 4. Compound Instability: Degradation of this compound in media during the experiment.[2] | 1. Ensure a homogenous cell suspension and careful pipetting. Visually inspect plates after seeding.[4] 2. Prepare fresh serial dilutions for each experiment from a reliable, single-use aliquot of the stock solution.[4] 3. Use cells at a consistent and low passage number and standardize the confluency at which cells are treated.[3][4] 4. For long-term assays, consider replenishing the media with fresh inhibitor every 12-24 hours.[2] |
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations for Tyrphostin Family Compounds
| Compound | Target Kinase | Assay Type | IC50 Value / Effective Concentration | Cell Line / System | Reference |
| This compound (AG556) | EGFR | Biochemical | 5 µM | Recombinant human EGFR kinase | [1] |
| This compound (AG556) | EGFR | Cell-Based (Phosphorylation) | 1 - 25 µM | Various | [1] |
| Tyrphostin 47 | Cell Growth | Cell-Based (DNA analysis) | 50 - 100 µM | MCF-7, MCF-7-5C | [8] |
| Tyrphostin AG1433 | PDGFRβ | In vitro kinase assay | 5.0 µM | In vitro | [4][9] |
| Tyrphostin AG1433 | VEGFR-2 | In vitro kinase assay | 9.3 µM | In vitro | [4][9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the dose-dependent effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C to allow for cell attachment.[4][9]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment). Remove the existing medium and add 100 µL of the prepared dilutions or controls.[9]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan (B1609692) crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[9][10]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on EGFR activation.
Materials:
-
Target cell line
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow them to 70-80% confluency. Serum-starve the cells for 12-16 hours to reduce basal EGFR activity.[1][9]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.[1][9]
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation. Include an unstimulated control group.[1]
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and lyse them with ice-cold lysis buffer.[1][9]
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[1][9]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[1][9]
-
Immunoblotting:
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[1][9]
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR or a loading control like GAPDH. Quantify band intensities to determine the relative inhibition of phosphorylation.
Visual Guides
Caption: Workflow for optimizing this compound concentration.
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Tyrphostin 51
Welcome to the technical support center for Tyrphostin 51. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as AG556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It functions by competitively binding to the substrate-binding site of the EGFR kinase domain, which prevents the autophosphorylation of the receptor and subsequently blocks downstream signaling pathways involved in cell proliferation and survival.[1]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results with this compound are frequently linked to its limited stability in aqueous solutions, particularly in cell culture media at 37°C. The compound can degrade over time, leading to a decrease in its effective concentration. It is also important to consider factors such as solubility issues, improper storage of stock solutions, and variability in experimental conditions (e.g., cell density, serum concentration).
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10-50 mM). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective EGFR inhibitor, some off-target effects have been reported, particularly at higher concentrations. It has been shown to modulate the activity of certain potassium channels, including increasing the activity of large conductance Ca2+-activated K+ (BK) channels and decreasing the current of the ultra-rapidly activating delayed rectifier K+ channel (hKv1.5).[2][3][4][5] A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not widely available in the public domain.[2] Therefore, it is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| This compound Instability | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - For long-term experiments (>24 hours), consider replenishing the media with freshly prepared this compound every 24 hours. - Perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions (see Protocol 3). |
| Compound Precipitation | - Visually inspect the culture wells under a microscope for any signs of compound precipitation, especially at higher concentrations. - Ensure the final DMSO concentration is kept to a minimum (≤ 0.1%). - Prepare working solutions by diluting the DMSO stock in pre-warmed media and mixing thoroughly. |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a consistent cell number and seeding density across all wells and experiments. |
| Variability in Reagents | - Use the same batch of cell culture media, serum, and other reagents for a set of experiments. - If a new batch of reagents is used, perform a validation experiment. |
Issue 2: Weak or No Inhibition of EGFR Phosphorylation in Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Incubation Time | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. - Conduct a time-course experiment to determine the optimal pre-incubation time before cell lysis. |
| Degraded this compound | - Use a fresh aliquot of this compound stock solution. - Prepare working dilutions immediately before use. |
| Low EGFR Expression or Activity | - Confirm the expression of EGFR in your cell line by Western blot. - Ensure that you are stimulating the cells with an appropriate ligand (e.g., EGF) to induce EGFR phosphorylation if the basal level is low. |
| Issues with Western Blot Protocol | - Ensure that your lysis buffer contains phosphatase and protease inhibitors to preserve protein phosphorylation. - Use validated primary antibodies for phosphorylated and total EGFR at the recommended dilutions. - Include appropriate positive and negative controls in your experiment. |
Data Presentation
Table 1: Summary of this compound (AG556) IC50 Values
| Target | IC50 Value | Cell/System |
| EGFR | 1.1 µM | - |
| EGFR | 5 µM | - |
| EGF-induced growth | 3 µM | HER14 cells |
| TRPM2 | 0.94 µM | HEK293 cells |
| 5-Lipoxygenase | 64 nM | - |
| ErbB2/HER2 | >500 µM | - |
Note: IC50 values can vary depending on the experimental conditions, assay type, and cell line used.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
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Ensure the final DMSO concentration does not exceed 0.1% and include a vehicle control (DMSO only).
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Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment:
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Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
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Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
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Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
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Wash the cells twice with ice-cold PBS.
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Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
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To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Determining the Stability of this compound in Cell Culture Medium
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Preparation: Prepare a solution of this compound in your specific cell culture medium (with serum and other supplements as used in your experiments) at the final concentration you typically use.
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Incubation: Incubate the solution in a sterile, capped tube at 37°C in a cell culture incubator.
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Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The 0-hour time point will serve as your 100% reference.
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Sample Storage: Immediately freeze the collected aliquots at -80°C to prevent further degradation until analysis.
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Analysis: Analyze the concentration of the active this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
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Data Interpretation: Plot the percentage of remaining this compound against time to determine its stability and half-life in your experimental conditions.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for studying the effects of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation of Tyrphostin 51 in cell culture media
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the use of Tyrphostin 51 in cell culture media. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as AG556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by competing with ATP for its binding site on the kinase domain of the EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways involved in cell proliferation and survival.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO, typically up to 50 mg/mL, yielding a clear, orange-red solution.[3] For long-term storage, stock solutions in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5] Under these conditions, the stock solution should be stable for several months.[3][4] The presence of water can accelerate the hydrolysis of the compound.[3]
Q3: Is this compound stable in cell culture media?
A3: Like many small molecule inhibitors, the stability of this compound in aqueous solutions like cell culture media at 37°C can be limited.[1][4] Its degradation can be influenced by several factors including pH, temperature, light exposure, and components within the media such as serum.[1] This instability can lead to a decrease in the effective concentration of the inhibitor over the course of an experiment, potentially causing inconsistent results.[4]
Q4: How often should I replenish this compound in my long-term cell culture experiments?
A4: Due to its potential instability in cell culture media, it is recommended to replenish the media with freshly prepared this compound every 12-24 hours for long-term experiments (24-72 hours).[4] The optimal replenishment schedule should be determined by conducting a stability study under your specific experimental conditions.
Q5: Can the degradation of this compound affect my experimental results?
A5: Yes, the degradation of this compound can significantly impact experimental outcomes. A decrease in the active compound concentration can lead to a reduction or loss of the inhibitory effect over time.[4] Furthermore, some tyrphostins have been shown to degrade into compounds that are more potent or have different specificities than the parent molecule, which could lead to unexpected or off-target effects.[4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or diminishing inhibition in long-term experiments (e.g., Western blots, cell viability assays) | Degradation of this compound in the cell culture medium at 37°C. | 1. Replenish the cell culture media with freshly prepared this compound every 12-24 hours.[4]2. Perform a time-course experiment to determine the optimal treatment duration.3. Conduct a stability assessment of this compound in your specific cell culture medium using the HPLC protocol provided below. |
| No inhibitory effect observed | 1. Complete degradation of this compound.2. Improper storage of the stock solution, leading to degradation.3. The concentration used is too low for the specific cell line.4. The target (EGFR) is not expressed or is mutated in the cell line. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO.2. Verify the activity of the new stock solution in a short-term assay (1-2 hours).3. Perform a dose-response experiment to determine the optimal concentration.4. Confirm EGFR expression and activity in your cell line via Western blot or other methods. |
| High variability between replicate experiments | Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., media volume, cell density). | 1. Strictly standardize all experimental parameters.2. Prepare a master mix of media containing this compound for each experiment to ensure consistent concentration across all replicates.3. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Unexpected or off-target effects observed | Degradation of this compound into a more potent or less specific inhibitor.[4][6] | 1. If possible, characterize potential degradation products using LC-MS.2. Consider using a more stable alternative EGFR inhibitor.3. Reduce the duration of the experiment to minimize degradation. |
| Precipitate formation upon addition to cell culture media | Poor solubility of this compound at the desired working concentration. | 1. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid precipitation.[4]2. Prepare the working solution by first diluting the DMSO stock in a small volume of serum-free medium before adding it to the final volume of complete medium. |
Data Presentation
Currently, there is a lack of publicly available quantitative data on the half-life and degradation kinetics of this compound in specific cell culture media like DMEM or RPMI-1640.[1] This highlights the importance for researchers to perform their own stability assessments under their specific experimental conditions. The following table is a template that can be used to summarize the results from an in-house stability study.
Table 1: Stability of this compound in Cell Culture Media at 37°C (Example Template)
| Time (hours) | Concentration in DMEM (% of Time 0) | Concentration in RPMI-1640 (% of Time 0) |
| 0 | 100% | 100% |
| 6 | Data to be determined | Data to be determined |
| 12 | Data to be determined | Data to be determined |
| 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined |
| 72 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media by HPLC
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
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This compound powder
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Anhydrous DMSO
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Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements as used in experiments
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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C18 reverse-phase HPLC column
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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Formic acid or trifluoroacetic acid (optional, for mobile phase)
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Microcentrifuge tubes
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37°C cell culture incubator
Methodology:
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.
-
Sample Preparation:
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Pre-warm the cell culture medium to 37°C.
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Spike the this compound stock solution into the medium to achieve the final working concentration used in your experiments. Ensure the final DMSO concentration is ≤ 0.1%.
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Immediately after mixing, take a "Time 0" sample by transferring an aliquot (e.g., 1 mL) to a microcentrifuge tube. This will serve as the 100% reference.
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Incubate the remaining medium at 37°C in a cell culture incubator.
-
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Time-Course Sampling: Collect aliquots of the medium at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
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Sample Processing:
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For each time point, precipitate proteins by adding 2-3 volumes of ice-cold acetonitrile.
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Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile and water (with or without an acid modifier like 0.1% formic acid). The specific gradient should be optimized to achieve good separation of the this compound peak from any degradation products.
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Inject the processed samples and a standard curve of this compound.
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Monitor the elution profile using a UV detector at a wavelength appropriate for this compound (a wavelength scan can determine the optimal absorbance).
-
-
Data Analysis:
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Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
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Plot the percentage of remaining this compound against time to determine its degradation profile.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
minimizing Tyrphostin 51 precipitation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing Tyrphostin 51 precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a protein tyrosine kinase (PTK) inhibitor.[1] It is commonly used in research to block the activity of the Epidermal Growth Factor (EGF) receptor kinase.[1][2] By inhibiting the EGF receptor, this compound can block downstream signaling pathways, such as the MAPK signaling pathway, which are involved in cell proliferation and survival.[3] This inhibition can lead to the induction of apoptosis in cells.[3]
Q2: What are the known solubility properties of this compound?
This compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][4] Its solubility in aqueous solutions is significantly lower. This disparity in solubility is a primary reason for precipitation when diluting DMSO stock solutions into aqueous experimental buffers.[5] The presence of water can also accelerate the hydrolysis of this compound.[1]
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO, typically between 10-50 mM.[5][6] Using fresh, high-quality DMSO is crucial as it is hygroscopic and can absorb moisture from the air, which will reduce the solubility of this compound.[5] If the compound does not dissolve readily with vortexing, sonication or gentle warming to 37°C can aid dissolution.[5][7]
Q4: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 6 months or longer).[6] It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5][6]
Q5: I am observing inconsistent results in my long-term experiments (24-72 hours). Could this be due to compound instability?
Yes, inconsistent results in long-term experiments are a common issue with tyrphostins and can often be attributed to their instability in aqueous cell culture media at 37°C.[6] The compound can degrade over time, leading to a decrease in the effective concentration of the inhibitor. To mitigate this, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 12-24 hours).[6]
Troubleshooting Guide: Minimizing Precipitation
Precipitation of this compound upon dilution into aqueous buffers is a common challenge. This guide provides a systematic approach to troubleshooting and preventing this issue.
Problem: this compound precipitates out of solution when diluted into my experimental buffer.
This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[5][7]
Solutions and Best Practices:
1. Optimize Stock Solution Preparation:
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Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solution.[5] Moisture in the DMSO can significantly reduce the solubility of this compound.
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Prepare a Concentrated Stock: A higher concentration stock solution (10-50 mM) allows for a smaller volume to be added to your aqueous buffer, minimizing the introduction of the organic solvent.[5][6]
2. Refine Your Dilution Technique:
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Pre-warm the Buffer: Pre-warming your experimental buffer or cell culture medium to 37°C can help improve solubility.[5][6]
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Vigorous Mixing: Add the this compound stock solution dropwise to the pre-warmed buffer while vigorously vortexing or stirring.[5] This promotes rapid and uniform dispersion of the compound.
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Prepare Fresh Dilutions: Always prepare fresh working solutions for each experiment and use them immediately. Storing diluted aqueous solutions of this compound can lead to precipitation over time.[5]
3. Manage Final Concentrations:
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Minimize Final DMSO Concentration: The final concentration of DMSO in your experimental setup should be kept as low as possible, typically ≤ 0.5%, to avoid both compound precipitation and cytotoxicity.[5] For sensitive cell lines, a final DMSO concentration of ≤ 0.1% is advisable.[6][8]
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Consider a Lower Final this compound Concentration: If precipitation persists, it may be necessary to lower the final working concentration of this compound in your assay. Perform a dose-response experiment to determine the lowest effective concentration.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Reference |
| DMSO | 50 mg/mL | 186 mM | [1][4] |
| DMF | Soluble | Not Specified | [4] |
| DMSO:PBS (pH 7.2, 1:1) | Soluble | Not Specified | [4] |
| Ethanol | Soluble | Not Specified | [4] |
| Water (at 25°C) | 0.5 mg/mL | 1.86 mM | [4] |
Molecular Weight of this compound: 268.23 g/mol [9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated micropipettes and sterile tips
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Vortex mixer
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Analytical balance
Procedure:
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Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
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Weighing: Carefully weigh out 2.68 mg of this compound powder using an analytical balance.
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Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
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Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for a short period or gently warm it to 37°C.
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Visual Inspection: Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C for up to 3 months or at -80°C for longer-term storage.[6]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) sterile cell culture medium or experimental buffer
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Sterile tubes
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Calibrated micropipettes and sterile tips
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Vortex mixer
Procedure:
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Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
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Dilution: Add the appropriate volume of pre-warmed medium to a sterile tube. While vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
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Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions.
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Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tyrphostins inhibit the epidermal growth factor receptor-mediated breakdown of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C13H8N4O3 | CID 5328807 - PubChem [pubchem.ncbi.nlm.nih.gov]
impact of freeze-thaw cycles on Tyrphostin 51 stock solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the handling and stability of Tyrphostin 51 stock solutions, with a focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the impact of multiple freeze-thaw cycles on my this compound stock solution?
Q2: How should I properly store my this compound stock solution to maintain its stability?
To ensure the long-term stability and efficacy of your this compound stock solution, it is crucial to follow proper storage procedures. The most critical step is to aliquot the stock solution into single-use volumes immediately after preparation.[3][4] This minimizes the need for repeated freeze-thaw cycles.
Q3: My experiments are showing inconsistent results. Could my this compound have degraded?
Inconsistent results, such as a loss of inhibitory effect, are a potential indicator of compound degradation.[1] Stability can be compromised by improper storage, including multiple freeze-thaw cycles, as well as exposure to light or moisture.[7][8] It is advisable to prepare a fresh stock solution or functionally test your current stock if you suspect degradation.
Troubleshooting Guide
If you suspect your this compound stock solution has lost its activity, this guide provides steps to diagnose and resolve the issue.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibition in bioassay | Degradation of this compound due to multiple freeze-thaw cycles or prolonged storage. | 1. Prepare a fresh stock solution of this compound from powder. 2. Functionally test the activity of the new stock solution using a reliable assay, such as the one detailed in the "Experimental Protocols" section below.[9][10] |
| Precipitate observed in stock solution upon thawing | The compound may have come out of solution due to temperature changes or solvent saturation. | 1. Gently warm the vial to 37°C and vortex to try and redissolve the precipitate.[5] 2. If the precipitate does not dissolve, it is best to discard the stock and prepare a fresh one. |
| Inconsistent results between experiments | Variability introduced by using a stock solution that has undergone multiple freeze-thaw cycles. | 1. Discard the old stock solution. 2. Prepare a new stock solution and immediately aliquot it into single-use volumes to ensure consistency between experiments.[2][3] |
Data Presentation: this compound Preparation and Storage Recommendations
The following table summarizes the best practices for preparing and storing this compound stock solutions to ensure stability and experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO.[7] | This compound is readily soluble in DMSO. Using an anhydrous grade is critical as the solvent is hygroscopic, and the presence of water can accelerate hydrolysis and degradation of the compound.[5][7] |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10-50 mM). | A high-concentration stock allows for small volumes to be used for preparing working solutions, minimizing the final concentration of DMSO in the experimental medium (typically ≤ 0.1%).[6] |
| Aliquoting | Immediately after preparation, aliquot the stock solution into single-use volumes.[3][4] | This is the most effective way to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.[1] |
| Long-Term Storage | Store aliquots at -80°C. | Frozen storage in DMSO is recommended for long-term stability.[7] -80°C is preferable for extended periods (months to years).[1][2] |
| Short-Term Storage | Store aliquots at -20°C. | Suitable for shorter-term storage (weeks to months).[3][11] |
| Light Protection | Store in amber-colored or light-blocking tubes.[5][8] | Although not explicitly stated for this compound, many similar compounds are light-sensitive. Protecting solutions from light is a general best practice.[8] |
Experimental Protocols
Protocol: Functional Testing of this compound via Inhibition of EGFR Phosphorylation
This cell-based assay is designed to verify the inhibitory activity of your this compound stock solution by measuring its ability to block EGF-induced autophosphorylation of the EGF Receptor (EGFR) in A431 cells, which overexpress EGFR.[10]
Materials:
-
A431 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Human Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
Procedure:
-
Cell Seeding: Seed A431 cells in 6-well plates and grow until they reach 80-90% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate the cells for 12-24 hours.
-
Inhibitor Treatment:
-
Prepare working dilutions of your this compound stock solution in serum-free medium. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Include a vehicle control (DMSO only) with the same final DMSO concentration as your highest this compound concentration.
-
Treat the serum-starved cells with the this compound dilutions or vehicle control and incubate for 1-2 hours at 37°C.[5]
-
-
EGF Stimulation: Stimulate the cells by adding EGF to the medium at a final concentration of 50-100 ng/mL for 5-10 minutes at 37°C to induce EGFR autophosphorylation.[5] Leave one well of vehicle-treated cells unstimulated as a negative control.
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated EGFR.
-
After imaging, you can strip the membrane and re-probe with an antibody for total EGFR as a loading control.[5]
-
Expected Outcome: A potent this compound stock solution will show a dose-dependent decrease in the signal for phosphorylated EGFR upon EGF stimulation, while the total EGFR levels should remain relatively constant across all samples.
Mandatory Visualization
Below are diagrams illustrating key concepts related to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
how to prevent Tyrphostin 51 from crashing out of solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tyrphostin 51. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on preventing the compound from precipitating out of solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as AG 183, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It functions by competing with ATP for its binding site on the kinase domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways involved in cell proliferation and survival.[2]
Q2: What is the recommended solvent and storage procedure for this compound?
A2: this compound is soluble in DMSO, with a solubility of up to 50 mg/mL, yielding a clear, orange-red solution.[2] For long-term storage, solid this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Tyrphostin solutions in DMSO are stable for months when stored frozen.[2]
Q3: Why does my this compound crash out of solution when I add it to my cell culture medium?
A3: this compound has poor aqueous solubility. Precipitation, or "crashing out," upon addition to aqueous-based cell culture media is a common issue. This is due to the significant change in solvent polarity from DMSO to the aqueous medium. The final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity and reduce the risk of precipitation.
Q4: Is this compound stable in cell culture media during long-term experiments?
A4: Tyrphostins, including this compound, are known to be unstable in aqueous solutions like cell culture media, especially at 37°C.[3] The presence of water can accelerate the hydrolysis of the compound.[2] This instability can lead to a decrease in the effective concentration of the inhibitor over time, resulting in inconsistent experimental outcomes. It has also been noted that some tyrphostins can degrade into more potent inhibitors, which can lead to unexpected biological effects.[3]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to prevent this compound from crashing out of solution during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding this compound to cell culture medium. | 1. Poor aqueous solubility.2. High final concentration of this compound.3. High percentage of DMSO in the final solution. | 1. Two-Step Dilution: First, create an intermediate dilution of the DMSO stock in a small volume of serum-free medium or PBS. Vortex gently. Then, add this intermediate dilution to the final volume of your cell culture medium.2. Lower Final Concentration: If possible, use a lower final concentration of this compound.3. Minimize DMSO: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.1% or less. |
| Solution is initially clear but a precipitate forms over time in the incubator. | 1. Compound instability at 37°C.2. Saturation of the compound in the medium over time. | 1. Replenish the Inhibitor: For long-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared medium containing this compound every 12-24 hours.2. Conduct a Solubility Test: Before your main experiment, test the solubility of your desired concentration of this compound in your specific cell culture medium under incubation conditions (37°C, 5% CO2) for the duration of your experiment. |
| Inconsistent results in long-term experiments. | 1. Degradation of this compound in the cell culture medium.2. Improper storage of stock solutions. | 1. Perform a Stability Assessment: If you continue to see inconsistencies, it is highly recommended to perform a stability study of this compound in your specific cell culture medium using a technique like HPLC (see Experimental Protocols section).2. Use Fresh Stock Solutions: Always use freshly thawed aliquots of your DMSO stock for each experiment. Avoid using stock solutions that have been stored at room temperature for an extended period or have undergone multiple freeze-thaw cycles. |
Data Presentation: Tyrphostin Stability
| Compound | Target(s) | Stability Data | Source |
| This compound (AG 183) | EGFR | Stock solutions in DMSO are stable for months when stored frozen.[2] Stability in aqueous media at 37°C is limited and should be determined experimentally.[3][4] Prone to hydrolysis in the presence of water.[2] | [2][3][4] |
| Tyrphostin A9 | PDGFR | In cell culture media at room temperature (protected from light), approximately 49.6% remained after 48 hours.[3] | [3] |
| Tyrphostin RG13022 | EGFR | Rapid in vivo elimination from plasma with a terminal half-life of 50.4 minutes in mice.[3] | [3] |
| Tyrphostins A23 & A25 | EGFR, Src | Noted to be "quite unstable" in solution, forming more inhibitory degradation products.[3] | [3] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved. The solution should be clear and orange-red.[2]
-
-
Aliquot and Store:
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Prepare Working Solution (Two-Step Dilution):
-
For your experiment, thaw a single aliquot of the DMSO stock solution.
-
Step 1 (Intermediate Dilution): Prepare an intermediate dilution by adding the required volume of the DMSO stock to a small volume of serum-free cell culture medium or sterile PBS. Mix gently by vortexing.
-
Step 2 (Final Dilution): Add the intermediate dilution to your final volume of complete cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%.
-
Protocol for Assessing this compound Stability in Cell Culture Media by HPLC
This protocol allows you to determine the degradation kinetics of this compound in your specific experimental setup.
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration you use in your experiments.
-
Immediately after preparation, take a "time 0" sample by transferring an aliquot (e.g., 1 mL) to a microcentrifuge tube.
-
Incubate the remaining medium under your experimental conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
-
Protein Precipitation:
-
To each collected aliquot, add 3 volumes of cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.
-
-
Sample Processing:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent using a centrifugal evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method with a UV detector.
-
Identify the peak corresponding to this compound based on the "time 0" sample.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life of the compound in your specific medium.
-
Visualizations
Caption: Simplified EGFR signaling pathway inhibited by this compound.
Caption: Recommended workflow for preparing this compound solutions.
References
interference of Tyrphostin 51 in biochemical assays
Welcome to the Technical Support Center for Tyrphostin 51. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a member of the tyrphostin family of compounds, which are designed as inhibitors of protein tyrosine kinases (PTKs).[1][2] Specifically, this compound was developed as an inhibitor of the Epidermal Growth Factor (EGF) receptor kinase.[3] It is designed to bind to the substrate subsite of the PTK domain, thereby inhibiting its catalytic activity.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at a concentration of 50 mg/mL, yielding a clear, orange-red solution. For long-term storage, it is recommended to store the DMSO stock solution frozen. The presence of water can accelerate the hydrolysis of the compound.
Q3: I am observing inconsistent results in my experiments. Could this be due to the stability of this compound?
Yes, inconsistent results, especially in long-term experiments, can be a significant issue with tyrphostins. These compounds can be unstable in aqueous solutions and cell culture media, leading to degradation over time. This degradation can result in a decreased effective concentration of the inhibitor, or in some cases, the degradation products may have their own biological activities.
Q4: Are there known off-target effects of this compound?
Yes, like many kinase inhibitors, this compound can exhibit off-target effects. Tyrphostins, in general, have been identified as Pan-Assay Interference Compounds (PAINS) due to their potential for redox-cycling and aggregation, which can lead to false positives in various assays.[1] Additionally, some tyrphostins have been shown to inhibit other proteins, including topoisomerase I and certain phosphatases.[4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in biochemical assays.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High background signal or false positives in fluorescence-based assays | 1. Autofluorescence/Fluorescence Quenching: this compound, with its phenolic rings, may possess intrinsic fluorescence or quenching properties that interfere with the assay's optical detection.[5][6] 2. Redox Cycling: The catechol moiety in some tyrphostins can undergo redox cycling, especially in the presence of reducing agents like DTT, generating reactive oxygen species (ROS) that can interfere with assay components.[1][7] | 1. Run a control experiment with this compound in the assay buffer without the enzyme or other biological components to measure its intrinsic fluorescence or quenching effect. 2. If using a fluorescence-based assay, consider switching to a different detection method, such as a luminescence-based or radiometric assay. 3. If redox cycling is suspected, perform the assay in the absence of strong reducing agents, if possible, or add a quencher of reactive oxygen species as a control. |
| Inconsistent IC50 values or loss of inhibitory activity over time | 1. Compound Instability: this compound can degrade in aqueous solutions, leading to a lower effective concentration. 2. Compound Aggregation: At higher concentrations, tyrphostins can form aggregates that non-specifically inhibit enzymes, leading to variable and often steep dose-response curves.[1][8] | 1. Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. 2. Perform a stability study of this compound in your specific assay buffer (see Experimental Protocols section). 3. To test for aggregation, include a non-ionic detergent like Triton X-100 (0.01-0.1%) in the assay buffer. A significant decrease in potency in the presence of detergent suggests aggregation-based inhibition.[9] 4. Perform an enzyme concentration titration; a linear increase in IC50 with increasing enzyme concentration is characteristic of aggregation-based inhibitors.[8] |
| Unexpected cellular phenotypes or inhibition of unrelated signaling pathways | 1. Off-Target Inhibition: this compound may be inhibiting other kinases or non-kinase proteins in your experimental system.[10][11] | 1. Consult the quantitative data on the selectivity of this compound (see Data Presentation section). 2. Use a structurally unrelated inhibitor of the same primary target to confirm that the observed phenotype is on-target. 3. Perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to its intended target in cells. |
Data Presentation
Table 1: Inhibitory Activity of this compound and Other Selected Tyrphostins
| Tyrphostin | Target Kinase | IC50 (µM) | Assay Context |
| This compound | EGFR | 0.8 | Cell-free |
| Tyrphostin A9 | PDGFR | 0.5 | Not Specified |
| Tyrphostin A9 | EGFR | 460 | Not Specified |
| AG490 (Tyrphostin B42) | EGFR | 0.1 | Not Specified |
| AG490 (Tyrphostin B42) | HER2/ErbB2 | 13.5 | Not Specified |
| AG1478 | EGFR | 0.003 | Not Specified |
| AG1478 | PDGFR | >100 | Not Specified |
| AG879 | HER2/ErbB2 | 1 | Not Specified |
| AG879 | EGFR | >500 | Not Specified |
| AG879 | PDGFR | >100 | Not Specified |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. For direct comparison, it is recommended to test compounds side-by-side in the same assay.[2]
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous assay buffer of choice
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final working concentration in the pre-warmed aqueous assay buffer.
-
Immediately take a "time 0" sample and inject it into the HPLC.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional samples for HPLC analysis.
-
Analyze the samples by reverse-phase HPLC using a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the peak area of this compound at its maximum absorbance wavelength.
-
Plot the percentage of remaining this compound (relative to the time 0 sample) versus time to determine its stability.
Protocol 2: Detecting Aggregation-Based Inhibition
This protocol helps determine if the observed inhibition by this compound is due to the formation of aggregates.
Materials:
-
This compound
-
Enzyme and substrate for your assay
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a second set of serial dilutions of this compound in the assay buffer containing 0.02% Triton X-100 (for a final concentration of 0.01% in the assay).
-
Set up your standard kinase assay in two sets of plates: one without Triton X-100 and one with Triton X-100.
-
Include appropriate controls (no inhibitor, no enzyme).
-
Run the assay and measure the enzyme activity.
-
Plot the dose-response curves for this compound in the presence and absence of Triton X-100.
-
A significant rightward shift in the IC50 curve in the presence of detergent suggests that the inhibition is, at least in part, due to aggregation.[9]
Visualizations
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. Development of Tyrphostin Analogues to Study Inhibition of the Mycobacterium tuberculosis Pup Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopenarchives.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Tyrphostin 51-Induced Cellular Stress Responses
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tyrphostin 51. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound-induced cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the autophosphorylation of EGFR, it inhibits downstream signaling pathways, primarily the MAPK/ERK pathway. This disruption of EGFR signaling leads to the induction of cellular stress, cell cycle arrest, and ultimately, apoptosis.[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cells with this compound is expected to lead to:
-
Inhibition of cell proliferation: Due to the blockade of growth factor signaling.
-
Cell cycle arrest: Primarily at the G1/S transition, mediated by the inhibition of cyclin-dependent kinase 2 (Cdk2) activation.[2]
-
Induction of apoptosis: Characterized by the activation of executioner caspases like caspase-3 and an increase in the sub-G1 cell population.[1]
-
Generation of Reactive Oxygen Species (ROS): Some tyrphostin compounds have been shown to induce apoptosis through a ROS-dependent mechanism.[3][4]
Q3: I am not observing the expected growth inhibition in my cell line. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines, depending on their reliance on the EGFR signaling pathway.
-
Compound Stability: Tyrphostins can be unstable in aqueous solutions and at 37°C. Ensure that your stock solutions are properly stored and consider replenishing the media with fresh compound during long-term experiments.
-
Incorrect Concentration: The effective concentration of this compound can vary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during treatment, if appropriate for your cell line.
Q4: My Western blot for phosphorylated EGFR (p-EGFR) shows inconsistent results. How can I troubleshoot this?
A4: Inconsistent Western blot results for p-EGFR can be due to several factors:
-
Suboptimal Lysis Buffer: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of EGFR.
-
Timing of Stimulation and Inhibition: The kinetics of EGFR phosphorylation and its inhibition by this compound are critical. Optimize the pre-incubation time with this compound before stimulating with EGF.
-
Antibody Quality: Use a well-validated antibody specific for the phosphorylated tyrosine residue of interest on EGFR.
-
Loading Controls: Always use a total EGFR antibody as a loading control to normalize the p-EGFR signal, in addition to a housekeeping protein like β-actin or GAPDH.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, uneven drug distribution, or formazan (B1609692) crystal clumps. | Ensure a single-cell suspension before seeding. Mix the plate gently after adding this compound. Ensure complete solubilization of formazan crystals before reading the absorbance. |
| No dose-dependent decrease in viability | Cell line is resistant to this compound. Compound has degraded. Incorrect assay endpoint. | Test a different cell line known to be sensitive to EGFR inhibitors. Prepare fresh this compound dilutions for each experiment. Perform a time-course experiment to determine the optimal treatment duration. |
| Unexpected increase in viability at low concentrations | Hormesis effect. Off-target effects. | This can sometimes be observed. Focus on the dose range that shows a clear inhibitory effect for your primary analysis. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (PI positive) even in control | Rough cell handling during harvesting. Over-trypsinization of adherent cells. | Handle cells gently. Use a cell scraper or a milder dissociation reagent for adherent cells. |
| No significant increase in apoptotic cells | Insufficient concentration or incubation time. Cell line is resistant to apoptosis induction by this mechanism. | Perform a dose-response and time-course experiment to optimize treatment conditions. Confirm apoptosis induction through an alternative method, such as a caspase activity assay. |
| High background in Annexin V staining | Cells were not washed properly. Compensation issues in flow cytometry. | Wash cells with 1X Binding Buffer before adding the Annexin V reagent. Use single-stained controls to set up proper compensation. |
Cell Cycle Analysis (e.g., Propidonium Iodide Staining)
| Problem | Possible Cause | Suggested Solution |
| Broad G1 and G2/M peaks (high CV) | Clumped cells. Incorrect flow cytometer settings. | Ensure a single-cell suspension by gentle pipetting or filtering. Use a low flow rate during acquisition. |
| No significant cell cycle arrest | Inappropriate concentration or time point. Cell line may not arrest at the G1/S phase in response to this compound. | Optimize the concentration and incubation time. Analyze the expression of cell cycle regulatory proteins like cyclins and CDKs. |
| Debris peak overlapping with the sub-G1 peak | Excessive cell death and fragmentation. | Gate out debris based on forward and side scatter properties. Use a DNA dye that allows for better discrimination between apoptotic bodies and debris. |
Reactive Oxygen Species (ROS) Detection (e.g., DCFH-DA Assay)
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in control cells | Autofluorescence of cells. Photobleaching of the probe. | Include an unstained control to measure background autofluorescence. Protect cells from light as much as possible during the assay. |
| No increase in ROS levels | The chosen time point is not optimal for detecting ROS. The concentration of this compound is not sufficient to induce ROS. | Perform a time-course experiment to capture the peak of ROS production. Test a range of this compound concentrations. |
| Inconsistent results | Variability in probe loading. Presence of antioxidants in the media. | Ensure consistent incubation time and concentration of the DCFH-DA probe. Use serum-free media during the assay as serum contains antioxidants. |
Quantitative Data Summary
Note: Specific quantitative data for this compound is limited in publicly available literature. The following tables provide a template for expected results and include illustrative data from studies on related tyrphostins where noted. Researchers are strongly encouraged to determine these parameters empirically for their specific experimental system.
Table 1: Illustrative IC50 Values of Tyrphostins in Various Cancer Cell Lines
| Tyrphostin | Cell Line | Cancer Type | IC50 (µM) |
| Tyrphostin AG17 | OCI-Ly8 | Lymphoma | ~1 |
| Tyrphostin AG1478 | Leiomyoma | Uterine Smooth Muscle Tumor | 10 (complete suppression) |
| Tyrphostin AG1478 | U251-MG | Glioblastoma | 35 |
| Tyrphostin AG1296 | RH30 & RD | Rhabdomyosarcoma | Dose-dependent (0.5 - 100) |
Table 2: Illustrative Effect of Tyrphostins on Cell Cycle Distribution
| Tyrphostin | Cell Line | Concentration (µM) | Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| AG555 | - | - | - | 85 (arrest) | - | - |
| AG556 | - | - | - | 85 (arrest) | - | - |
| AG490 | - | - | - | Increased | Decreased | - |
| AG494 | - | - | - | Increased | Decreased | - |
Table 3: Illustrative Effect of a Tyrphostin-Related Compound on Apoptosis
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 7.1 | 7.1 |
| Compound (20 µM, 24h) | 73.9 | 11.3 |
Table 4: Illustrative Effect of Adaphostin (B1666600) (a Tyrphostin) on ROS Generation
| Treatment | Fold Increase in ROS |
| Control | 1.0 |
| Adaphostin (400 nM) + MG-132 (200 nM) | Significant Increase |
| Adaphostin (400 nM) + Bortezomib (4.0 nM) | Significant Increase |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell viability and to calculate its IC50 value.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-EGFR (p-EGFR)
Objective: To assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1173 or Tyr1068), anti-total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-EGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR to normalize the p-EGFR signal.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Objective: To measure the intracellular generation of ROS upon this compound treatment.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with this compound, vehicle control, or a positive control for the desired time.
-
Wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free media) and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
Normalize the fluorescence of treated cells to that of the control cells to determine the fold increase in ROS.
Visualizations
Caption: Signaling pathway of this compound-induced cellular stress.
Caption: General experimental workflow for studying this compound effects.
Caption: Logical troubleshooting flow for unexpected results.
References
- 1. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tyrphostin adaphostin interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tyrphostin adaphostin interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete dissolution of Tyrphostin 51 powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and dissolution of Tyrphostin 51 powder. Adherence to these protocols is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for this compound is Dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO at concentrations up to 50 mg/mL, forming a clear, orange-red solution.[1]
Q2: I've added DMSO to the this compound powder, but it's not dissolving completely. What should I do?
A2: Incomplete dissolution can be due to several factors. First, ensure you are using a sufficient volume of DMSO for the amount of powder, as per the recommended solubility. If the concentration is within the soluble range, gentle warming and vortexing can aid dissolution. However, avoid excessive heat as it may degrade the compound. If issues persist, refer to the troubleshooting guide below.
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: this compound stock solutions in DMSO are stable for months when stored frozen.[1] For long-term storage (up to 6 months or longer), -80°C is recommended.[2] For shorter periods (1 to 3 months), -20°C is acceptable.[2] It is critical to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q4: Can I use water or PBS to dissolve this compound?
A4: It is not recommended to use aqueous solutions like water or PBS as the primary solvent for this compound. The presence of water can accelerate hydrolysis, leading to the degradation of the compound.[1] For cell culture experiments, the concentrated DMSO stock should be diluted into the aqueous culture medium immediately before use, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q5: How stable is this compound in cell culture media?
A5: Tyrphostins can exhibit instability in aqueous cell culture media, especially at 37°C over extended periods (24-72 hours).[2] This can lead to a decrease in the effective concentration of the inhibitor. For long-term experiments, it may be necessary to replenish the media with freshly prepared this compound at regular intervals (e.g., every 12-24 hours) to maintain a consistent concentration.[2]
Troubleshooting Guide: Dissolution Issues
Use this guide to address common problems encountered when dissolving this compound powder.
| Issue | Potential Cause | Recommended Action |
| Powder does not fully dissolve in DMSO. | 1. Concentration exceeds solubility limit.2. Insufficient mixing.3. Low-quality or hydrated DMSO. | 1. Verify your calculation. The maximum solubility is 50 mg/mL.[1] Add more DMSO to dilute the solution.2. Vortex the solution for 30-60 seconds. Gentle warming (to 37°C) can also be applied.3. Use high-purity, anhydrous DMSO. DMSO is hygroscopic; use a fresh, unopened bottle if possible. |
| Solution is cloudy or contains precipitates. | 1. Incomplete dissolution.2. Contamination of the powder or solvent.3. Compound precipitation after being stored. | 1. Follow the steps for incomplete dissolution above (vortex, gentle warming).2. Ensure all labware is clean and dry. Use fresh, high-quality DMSO.3. If precipitation occurs after freezing, allow the vial to equilibrate to room temperature and then vortex thoroughly before use. |
| Solution color is not the expected clear, orange-red. | 1. Degradation of the compound.2. Incorrect solvent used. | 1. This compound can be sensitive to light.[3] Ensure the powder and solution are protected from light. If degradation is suspected, it is best to use a fresh vial of the compound.2. Confirm that you have used DMSO as the solvent. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a 50 mM stock solution of this compound (Molecular Weight: 268.23 g/mol ) in DMSO.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Calculation:
-
To prepare a 50 mM stock solution from 5 mg of this compound:
-
Volume of DMSO (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)
-
Volume of DMSO (µL) = ((0.005 g / 268.23 g/mol ) / 0.050 mol/L) * 1,000,000 = 372.8 µL
-
-
Dissolution:
-
Carefully add 372.8 µL of anhydrous DMSO to the vial containing 5 mg of this compound.
-
Cap the vial tightly and vortex for 30-60 seconds until the powder is completely dissolved. The solution should be clear and orange-red.[1]
-
If necessary, warm the solution gently in a 37°C water bath for a few minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[2]
-
Clearly label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (6+ months).[2] Protect from light.
-
Visualizations
Logical Workflow: Troubleshooting Dissolution
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: EGFR Inhibition
Caption: this compound inhibits EGFR phosphorylation.
References
long-term storage recommendations for Tyrphostin 51
Technical Support Center: Tyrphostin 51
This guide provides researchers, scientists, and drug development professionals with detailed recommendations for the long-term storage and handling of this compound, along with troubleshooting advice to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound powder should be stored at 2-8°C.[1]
Q2: What is the best solvent to prepare a this compound stock solution?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 50 mg/mL, yielding a clear, orange-red solution.[1] It is crucial to use anhydrous or low-moisture DMSO, as the solvent is hygroscopic and the presence of water can accelerate the hydrolysis of the compound.[1][2]
Q3: How should I store this compound stock solutions for long-term use?
This compound stock solutions in DMSO are stable for months when stored frozen.[1] For optimal long-term storage, it is recommended to store aliquots at -80°C, which can extend stability to 6 months or longer.[3] For shorter periods, storage at -20°C is viable for 1 to 3 months.[3]
Q4: Why is it important to aliquot the stock solution?
Aliquoting the stock solution into single-use volumes is critical to avoid repeated freeze-thaw cycles.[3] These cycles can accelerate the degradation of the compound, leading to a loss of potency and inconsistent experimental results.
Q5: Is this compound sensitive to light?
While not explicitly stated for this compound, many tyrphostin compounds are known to be light-sensitive.[2] Therefore, it is a good practice to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping vials in foil.
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | 2-8°C | See manufacturer |
| Stock Solution | DMSO | -20°C | 1 to 3 months[3] |
| Stock Solution | DMSO | -80°C | Up to 6 months+[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 268.23 g/mol ).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting (amber) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh out 2.68 mg of the powder.
-
Dissolve: Add 1 mL of anhydrous DMSO to the powder.
-
Mix: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a short period to ensure the compound is fully dissolved.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem: Inconsistent or no inhibitory effect observed in my experiments.
This is often due to the degradation of this compound, either from improper storage or instability in the experimental medium.
Possible Causes & Solutions:
-
Degraded Stock Solution:
-
Cause: The stock solution may have undergone multiple freeze-thaw cycles or was stored for too long.[3]
-
Solution: Always use a fresh aliquot for each experiment. If the stock is old, prepare a new one from solid powder.
-
-
Instability in Aqueous Media:
-
Cause: Tyrphostins can be unstable in aqueous cell culture media at 37°C, leading to a decrease in the effective concentration over the course of a long experiment.[3]
-
Solution: For long-term experiments (e.g., 24-72 hours), consider replenishing the media with freshly added this compound every 12-24 hours to maintain a consistent concentration.[3]
-
-
Improper Solvent:
Caption: Troubleshooting guide for this compound experiments.
References
Technical Support Center: Control Experiments for Tyrphostin 51 Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving Tyrphostin 51. The information is structured to address specific challenges and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It functions by competing with ATP for its binding site on the kinase domain of EGFR. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1]
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed to be a specific EGFR inhibitor, like many kinase inhibitors, it may exhibit off-target activities, particularly at higher concentrations. Publicly available, comprehensive kinome-wide screening data for this compound is limited.[2][3] However, studies on the broader tyrphostin family suggest potential cross-reactivity with other structurally related tyrosine kinases.[4] It is crucial to experimentally validate the specificity of this compound in your model system.
Q3: I am observing unexpected phenotypes in my cell-based assays. Could these be due to off-target effects of this compound?
A3: Unexplained cellular phenotypes, such as unexpected changes in cell morphology, proliferation rates, or the activation of signaling pathways not directly downstream of EGFR, can be indicative of off-target effects.[4] It is recommended to perform a series of validation experiments to determine if these effects are independent of EGFR inhibition.
Q4: My experimental results with this compound are inconsistent. What are the potential causes?
A4: Inconsistent results with this compound can stem from several factors, including compound instability in cell culture media, degradation of stock solutions due to improper storage or multiple freeze-thaw cycles, and variability in cell culture conditions such as cell passage number and seeding density.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Inhibition of EGFR Phosphorylation
| Potential Cause | Recommended Action |
| Degradation of this compound | Ensure proper storage of the compound (-20°C or -80°C). Prepare fresh stock solutions in high-quality, anhydrous DMSO.[6] |
| Suboptimal Assay Conditions | Optimize incubation time and concentration of this compound. Ensure that the stimulation with EGF is sufficient to induce robust EGFR phosphorylation in your control cells.[6] |
| Cell Line Resistance | Confirm EGFR expression levels in your cell line. Some cell lines may have intrinsic or acquired resistance to EGFR inhibitors.[3] |
Issue 2: Higher-Than-Expected Cytotoxicity at High Concentrations
| Potential Cause | Recommended Action |
| Off-Target Kinase Inhibition | Perform a kinase panel screen to identify potential off-target kinases of this compound at the concentration you are using.[4] |
| Non-Specific Cellular Toxicity | Conduct a cytotoxicity assay to differentiate between targeted anti-proliferative effects and general toxicity. High concentrations of this compound or the solvent (DMSO) may induce non-specific cell death.[3] |
Issue 3: Variability in Apoptosis Assay Results
| Potential Cause | Recommended Action |
| Suboptimal Assay Timing | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting apoptosis. |
| Incorrect Assay for Apoptosis Stage | Use a combination of assays to assess different stages of apoptosis. For example, Annexin V staining for early apoptosis and a caspase activity assay for executioner caspase activation.[7] |
| Cell Detachment | When harvesting cells for apoptosis assays, be sure to collect both adherent and floating cells to avoid underestimating the apoptotic population.[8] |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Compound | Target/Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | Rat Hepatic Lectin 1 | Phosphorylation Inhibition | 0-1 mM | |
| This compound | Asialoglycoprotein Receptor | Inactivation Prevention | 0-0.1 mM | |
| This compound | Rabbit Jejunal Brush-Border and Basolateral Membranes | Transport Investigation | 10 µM | |
| This compound | Cultured Rat Retinal Pigment Epithelium Cells | Ca2+ Transport Alteration | 10 µM | |
| This compound | Mycobacterium tuberculosis SapM | Enzymatic Activity | Complete abolition at 100 µM | [9] |
| This compound (AG556) | EGFR | Biochemical | 5 µM | [10] |
| This compound | EGFR | Not specified | 0.8 µM |
Note: IC50 values can vary depending on the experimental conditions and cell line used.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for EGFR Inhibition
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on purified EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution in DMSO
-
384-well plates
-
Plate reader for luminescence detection (e.g., for ADP-Glo™ assay)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the inhibitor solution (or DMSO for control).
-
Add diluted EGFR enzyme to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ Kinase Assay.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-EGFR and total EGFR.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities for p-EGFR and normalize to total EGFR.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound control experiments.
References
- 1. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of uncompetitive inhibitors of SapM that compromise intracellular survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Tyrphostin 51 vs. Other Tyrphostins in EGFR Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tyrphostin 51 and other notable tyrphostins in the context of Epidermal Growth Factor Receptor (EGFR) inhibition. The information herein is curated to assist researchers in selecting appropriate tyrphostins for their studies by presenting objective performance data and supporting experimental methodologies.
Introduction to Tyrphostins and EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Its dysregulation is a well-established driver in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. Tyrphostins, a class of synthetic tyrosine kinase inhibitors, were among the first small molecules developed to target EGFR. They function as ATP-competitive inhibitors, binding to the ATP pocket of the EGFR's intracellular kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival.
Data Presentation: Comparative Inhibitory Potency of Tyrphostins against EGFR
The efficacy of a tyrphostin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of EGFR by 50%. It is crucial to distinguish between IC50 values obtained from biochemical assays (cell-free) and those from cellular assays, as the latter are influenced by factors such as cell membrane permeability and off-target effects. The following table summarizes the IC50 values for this compound and a selection of other widely studied tyrphostins against EGFR.
| Tyrphostin | Assay Type | Target / Cell Line | IC50 Value | Reference(s) |
| This compound | Cellular | Human luteinized granulosa cells | ~100 µM (used for inhibition) | [1] |
| Tyrphostin AG 1478 | Biochemical (cell-free) | EGFR Tyrosine Kinase | ~3 nM | [2][3][4] |
| Cellular | U87MG.ΔEGFR glioma cells | 8.7 µM | [4] | |
| Cellular | NCI-H2170 NSCLC cells | 1 µM | ||
| Tyrphostin AG 490 (B42) | Biochemical (cell-free) | EGFR | 0.1 µM | [5] |
| Biochemical (cell-free) | EGFR | 2 µM | [6][7] | |
| Tyrphostin 23 (A23) | Cellular | Not Specified | 35 µM | [8] |
| Tyrphostin 9 | Biochemical (cell-free) | EGFR | 460 µM | [9][10] |
| Biochemical (cell-free) | PDGFR | 0.5 µM | [9] | |
| Tyrphostin AG 30 | Cellular | A431 cells | ~30 µM | [11] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, substrate concentration, and assay format. Tyrphostin 9, while initially designed as an EGFR inhibitor, is significantly more potent against PDGFR.
Signaling Pathway Inhibition
Tyrphostins, by inhibiting the tyrosine kinase activity of EGFR, effectively block downstream signaling pathways critical for cell proliferation and survival. The diagram below illustrates the canonical EGFR signaling cascade and the point of inhibition by tyrphostins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 7. AG 490 | EGFR | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Tyrphostin 9 | EGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Tyrphostin 51 and AG1478 for EGFR Targeting
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is a critical step in investigating the role of the Epidermal Growth Factor Receptor (EGFR) in cellular signaling and disease. This guide provides a comprehensive, data-driven comparison of two commonly used tyrphostin-class EGFR inhibitors: Tyrphostin 51 and AG1478.
This document outlines their respective mechanisms of action, inhibitory potency, and impact on downstream signaling pathways. Detailed experimental protocols for key assays are provided to support the reproducibility of the presented data.
Mechanism of Action: Competitive ATP Inhibition
Both this compound and AG1478 are small molecule inhibitors that target the intracellular tyrosine kinase domain of EGFR. They function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. This binding event prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation. By inhibiting EGFR autophosphorylation, these compounds effectively attenuate signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.
Data Presentation: A Stark Contrast in Potency
The most significant distinction between this compound and AG1478 lies in their inhibitory potency against EGFR. AG1478 is a highly potent and selective inhibitor, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range in biochemical assays. In contrast, this compound exhibits significantly weaker inhibition, with a reported IC50 in the high micromolar to millimolar range.
| Inhibitor | Assay Type | Target | IC50 Value | Notes |
| AG1478 | Biochemical (cell-free) | EGFR Tyrosine Kinase | ~3 nM[1] | Highly potent and selective for EGFR over other kinases like ErbB2 and PDGFR. |
| This compound | Biochemical (cell-free) | EGFR Tyrosine Kinase | 0.8 mM[2] | Significantly less potent than AG1478. |
Signaling Pathway Inhibition
The differential potency of these two inhibitors directly translates to their effectiveness in blocking downstream signaling pathways. AG1478 can achieve substantial inhibition of EGFR-mediated signaling at nanomolar concentrations, leading to a robust blockade of MAPK and Akt activation.[3] this compound can also inhibit these pathways but requires much higher concentrations to achieve a similar effect.[2]
EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key assays are provided below.
In Vitro EGFR Kinase Assay (Biochemical IC50 Determination)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM DTT)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, AG1478) stock solutions in DMSO
-
384-well plates
-
Plate reader capable of measuring luminescence (e.g., for ADP-Glo™ assay)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO only) and background (no enzyme).
-
Enzyme and Substrate Addition: Add the recombinant EGFR kinase and the peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
References
Tyrphostin 51 and Alternatives: A Comparative Guide to EGFR Phosphorylation Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Tyrphostin 51 and other small molecule inhibitors in the context of Epidermal Growth Factor Receptor (EGFR) phosphorylation. This document provides supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have emerged as a critical class of anti-cancer drugs. This guide focuses on the validation of this compound's inhibitory effect on EGFR phosphorylation and compares its performance with other well-characterized EGFR inhibitors, namely Gefitinib, Erlotinib, and Tyrphostin AG-1478.
Performance Comparison of EGFR Inhibitors
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. The following table summarizes the available IC50 values for this compound and its alternatives. It is important to note that the experimental conditions under which these values were determined can vary, which may affect direct comparability.
| Inhibitor | Target/Assay | IC50 Value | Notes |
| This compound | EGF-R inhibitor (MAPK phosphorylation) | 0.8 µM | This value reflects the inhibition of a downstream effector of the EGFR signaling pathway.[2] |
| Gefitinib | EGFR tyrosine kinase phosphorylation | 26 - 57 nM | Potent inhibitor of EGFR autophosphorylation. |
| Erlotinib | EGFR receptor phosphorylation (in intact cells) | 20 nM | Effective inhibitor in a cell-based assay. |
| Tyrphostin AG-1478 | EGFR tyrosine kinase (in vitro) | ~3 nM | A highly potent and selective tyrphostin-class inhibitor.[3] |
Mechanism of Action
Tyrphostins, including this compound and AG-1478, along with Gefitinib and Erlotinib, function by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the intracellular catalytic domain of the EGFR. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures for validating these inhibitors, the following diagrams are provided.
Experimental Protocols
Western Blot Analysis of EGFR Phosphorylation
This protocol details a standard method to assess the inhibitory effect of compounds on EGFR phosphorylation in a cellular context.
Materials:
-
Cancer cell line expressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
This compound and other inhibitors (e.g., Gefitinib, Erlotinib, AG-1478)
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the relative inhibition of EGFR phosphorylation at different inhibitor concentrations.
-
In Vitro Kinase Assay (for Biochemical IC50 Determination)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, etc.)
-
Assay plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In an assay plate, add the diluted compounds, recombinant EGFR enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.
References
A Comparative Analysis of Tyrphostin 51 and Erlotinib as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two well-known epidermal growth factor receptor (EGFR) inhibitors: Tyrphostin 51 and Erlotinib (B232). While both compounds target the tyrosine kinase domain of EGFR, their biochemical potency, cellular activity, and clinical relevance differ significantly. This document outlines their mechanisms of action, presents a quantitative comparison of their inhibitory activities, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Introduction and Mechanism of Action
Erlotinib is a potent, orally available, and reversible inhibitor of the EGFR tyrosine kinase.[1][2][3] It functions by competing with adenosine (B11128) triphosphate (ATP) for its binding site in the catalytic domain of EGFR.[1][4] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1] Erlotinib is a clinically approved drug for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients with activating mutations in the EGFR gene.[4][5]
This compound belongs to a class of synthetic compounds designed as protein tyrosine kinase inhibitors.[6] Similar to Erlotinib, it acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[6] By blocking the kinase activity of EGFR, this compound has been shown to inhibit downstream signaling, such as the MAPK pathway, and induce apoptosis in cells.[7] It is primarily used as a research tool to study the biological roles of EGFR signaling.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Erlotinib from biochemical and cell-based assays. A lower IC50 value indicates a higher potency.
Table 1: Biochemical Assay - EGFR Kinase Inhibition
| Compound | IC50 Value | Assay Type | Notes |
| Erlotinib | ~2 nM | Cell-free kinase assay | Demonstrates high potency against the isolated EGFR enzyme.[8] |
| This compound | 0.8 mM (800 µM) | In vitro kinase assay | Significantly less potent than Erlotinib in a biochemical context.[7] |
Table 2: Cell-Based Assays - Inhibition of Cell Proliferation
| Compound | Cell Line | IC50 Value | Assay Type | Notes |
| Erlotinib | A431 | 0.42 µM | HTRF Assay | A human epidermoid carcinoma cell line with high EGFR expression.[2] |
| DiFi | 20 nM | Proliferation Assay | A human colon cancer cell line.[2] | |
| HCC827 | 5.00 ± 0.46 µM | MTT Assay | A human lung adenocarcinoma cell line with an EGFR exon 19 deletion.[9][10] | |
| H1650 | 14.00 ± 1.19 µM | MTT Assay | A human lung adenocarcinoma cell line.[9][10] | |
| This compound | Luteinized granulosa cells | 100 µM (used concentration) | Apoptosis Assay | This concentration was shown to block EGFR and induce apoptosis, but a specific IC50 for proliferation was not provided in this study.[7] |
Kinase Selectivity and Off-Target Effects
Erlotinib has been extensively profiled against panels of kinases. While it is highly potent against EGFR, it does exhibit off-target activity against other kinases, which may contribute to both its therapeutic efficacy and side-effect profile. For example, at clinical concentrations, Erlotinib can inhibit STK10 and SLK, which may be linked to the skin rashes observed in patients.[10]
This compound , as a research chemical, has a less well-documented kinase selectivity profile in the public domain. While it is used as an EGFR inhibitor, its activity against a broader range of kinases has not been as thoroughly characterized as clinically approved drugs like Erlotinib. This lack of comprehensive selectivity data is a crucial consideration for researchers, as off-target effects could influence experimental outcomes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Biochemical Assay: EGFR Kinase Inhibition (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant EGFR enzyme
-
EGFR Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (this compound, Erlotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in EGFR Kinase Buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO for the control.
-
Add 2 µL of diluted EGFR enzyme to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Cell-Based Assay: Cell Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A431, HCC827)
-
Complete cell culture medium
-
Test compounds (this compound, Erlotinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[11]
Visualizations: Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the points of inhibition by this compound and Erlotinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc. This activates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[12]
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a general workflow for the screening and characterization of kinase inhibitors like this compound and Erlotinib.
Caption: General workflow for kinase inhibitor evaluation.
Conclusion
In this comparative analysis, Erlotinib emerges as a significantly more potent inhibitor of EGFR than this compound, both at the biochemical and cellular levels. Erlotinib's nanomolar potency against the EGFR kinase and in various cancer cell lines, coupled with its clinical approval, solidifies its role as a key therapeutic agent. In contrast, this compound exhibits substantially lower potency, with a reported biochemical IC50 in the high micromolar range. While it remains a useful tool for in vitro studies of EGFR inhibition, its lower potency and the limited availability of comprehensive selectivity data necessitate careful interpretation of experimental results. For researchers and drug development professionals, the choice between these two inhibitors will depend on the specific application, with Erlotinib being the clear choice for studies requiring a highly potent and clinically relevant EGFR inhibitor.
References
- 1. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin 51: A Comparative Guide to its Cross-Reactivity with Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tyrphostin 51 (also known as AG556), a widely used tyrosine kinase inhibitor, with a focus on its cross-reactivity with other tyrosine kinases. The information is supported by experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor of protein tyrosine kinases. It is structurally an analog of the tyrosine substrate of these enzymes and primarily functions by competing with ATP for its binding site on the kinase domain. Its principal and most studied target is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation, differentiation, and survival. Inhibition of EGFR autophosphorylation is the primary mechanism by which this compound exerts its effects, leading to the blockade of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against its primary target and its cross-reactivity with other kinases are summarized below. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration and the specific assay format used.
| Target Kinase | Other Names | IC50 Value | Notes |
| EGFR | ErbB1, HER1 | ~0.8 - 5 µM[1] | Primary target of this compound. |
| ErbB2 | HER2, neu | > 500 µM[1] | Significantly less potent inhibition compared to EGFR, indicating some selectivity. |
| 5-Lipoxygenase | 5-LOX, 5-LO | 64 nM[1] | A potent non-kinase off-target. This highlights the potential for effects outside of tyrosine kinase signaling pathways. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz (DOT language).
EGFR Signaling Pathway and Inhibition by this compound
Experimental Workflow for Determining Kinase Inhibitor IC50
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the inhibitory activity of compounds like this compound.
In Vitro Biochemical Kinase Inhibition Assay (for IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a purified tyrosine kinase.
Materials:
-
Purified recombinant tyrosine kinase (e.g., EGFR)
-
Specific peptide or protein substrate for the kinase
-
This compound (dissolved in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP)
-
Plate reader (luminescence or radioactivity detector)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in kinase assay buffer to create a range of concentrations.
-
Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at their optimal concentrations (ATP concentration is often set at or near its Km for the kinase).
-
-
Assay Setup:
-
To the wells of the assay plate, add the serially diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the kinase and substrate mixture to each well.
-
Include a "no inhibitor" control (kinase, substrate, ATP, and vehicle) and a "no kinase" background control (substrate, ATP, and vehicle).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction and measure the kinase activity according to the chosen detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Analysis:
-
Subtract the background signal (from the "no kinase" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Western Blot Assay for EGFR Phosphorylation
Objective: To assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Cell line expressing EGFR (e.g., A431 cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for several hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total EGFR.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each condition.
-
Compare the levels of EGFR phosphorylation in this compound-treated cells to the EGF-stimulated control to determine the extent of inhibition.
-
References
A Comparative Guide to the Anti-Proliferative Effects of Tyrphostin 51 and Tyrphostin A9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-proliferative properties of two tyrphostin compounds, Tyrphostin 51 and Tyrphostin A9. Tyrphostins are a class of synthetic molecules known to inhibit protein tyrosine kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making tyrosine kinase inhibitors a significant area of research in oncology. This document outlines the mechanisms of action, presents available quantitative data, and provides detailed experimental protocols for key assays to facilitate an objective evaluation of these two compounds.
Executive Summary
While both this compound and Tyrphostin A9 are recognized for their anti-proliferative activities, they exhibit distinct mechanistic profiles and target specificities. This compound primarily functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, leading to the induction of apoptosis. In contrast, Tyrphostin A9 demonstrates a broader inhibitory profile, affecting multiple receptor tyrosine kinases including EGFR, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR). A notable mechanism of Tyrphostin A9 is its ability to induce mitochondrial fission, a process that can lead to apoptotic cell death.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Tyrphostin A9. It is important to note that the lack of directly comparable anti-proliferative IC50 values necessitates a cautious interpretation of their relative potencies.
Table 1: Comparison of In Vitro Inhibitory Activity
| Compound | Target Kinase | IC50/EC50 | Cell Line / Assay Conditions |
| This compound | EGFR | ~0.8 mM | Luteinized Granulosa Cells[1] |
| Tyrphostin A9 | EGFR | 48.5 nM (EC50) | Kinase Assay[2] |
| VEGFR-2 | 28.2 nM (EC50) | Kinase Assay[2] | |
| PDGFR | 500 nM (IC50) | Kinase Assay[3] |
Table 2: Anti-Proliferative Activity of Tyrphostin A9
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 (p53-wt) | Colorectal Carcinoma | Data not explicitly provided, but effects observed at low µM concentrations |
| HCT-116 (p53KO) | Colorectal Carcinoma | Data not explicitly provided, but effects observed at low µM concentrations |
| HT-29 | Colorectal Carcinoma | Data not explicitly provided, but effects observed at low µM concentrations |
Note: Specific anti-proliferative IC50 values for this compound against cancer cell lines are not well-documented in the reviewed literature, preventing a direct comparison in this table.
Mechanisms of Action and Signaling Pathways
This compound: EGFR Inhibition and Apoptosis
This compound exerts its anti-proliferative effects primarily through the inhibition of the EGFR signaling pathway. By blocking the tyrosine kinase activity of EGFR, it prevents the downstream activation of pro-survival pathways such as the MAPK/ERK pathway. This inhibition ultimately leads to the induction of apoptosis, characterized by the activation of executioner caspases like caspase-3.[1][4]
Tyrphostin A9: Multi-Targeted Inhibition and Mitochondrial Fission
Tyrphostin A9 displays a more complex mechanism of action, targeting multiple receptor tyrosine kinases including EGFR, VEGFR-2, and PDGFR.[2][3] This multi-targeted approach can simultaneously disrupt several signaling pathways crucial for tumor growth and angiogenesis. A distinct feature of Tyrphostin A9 is its ability to induce mitochondrial fragmentation in a Drp1-dependent manner.[5][6] This process leads to mitochondrial dysfunction, a decrease in cellular ATP levels, and the collapse of the mitochondrial membrane potential, ultimately triggering apoptosis.[5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-proliferative effects of this compound and Tyrphostin A9.
1. Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Tyrphostin A9 stock solutions (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and Tyrphostin A9 in complete culture medium. Remove the overnight culture medium and add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
2. In Vitro Kinase Assay (ADP-Glo™ Assay)
This luminescent kinase assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
-
Materials:
-
Purified recombinant target kinase (e.g., EGFR, VEGFR-2, PDGFR)
-
Kinase assay buffer
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound and Tyrphostin A9
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the tyrphostin compounds in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the kinase and the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50/EC50 value.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and Tyrphostin A9
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Tyrphostin A9 for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells and resuspend them in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Conclusion
This compound and Tyrphostin A9 are both valuable research tools for investigating the role of tyrosine kinases in cell proliferation and for exploring potential anti-cancer therapeutic strategies. This compound acts as a more specific inhibitor of EGFR, inducing apoptosis through the inhibition of the MAPK pathway.[1][4] Tyrphostin A9 exhibits a broader spectrum of activity, targeting multiple receptor tyrosine kinases and uniquely inducing apoptosis via Drp1-mediated mitochondrial fission.[2][5] While a direct comparison of their anti-proliferative potency is limited by the available data, the existing evidence suggests that Tyrphostin A9 may have a more potent and multi-faceted anti-cancer profile. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pharmrxiv.de [pharmrxiv.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Tyrphostin 51 Target Engagement in Living Cells
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate engages its intended target within a cellular context is a critical step in preclinical research. This guide provides a comprehensive comparison of methods to validate the target engagement of Tyrphostin 51, a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
This compound, also known as AG 1478, functions as a potent and selective inhibitor of the EGFR tyrosine kinase by competing with ATP for its binding site in the catalytic domain.[1][2] This action prevents receptor autophosphorylation, a key step in activating downstream signaling pathways crucial for cell proliferation and survival.[1] Validating the direct interaction of this compound with EGFR in cells is essential to confidently attribute its biological effects to the inhibition of its intended target.
This guide explores two primary methods for assessing target engagement:
-
Biochemical Method: Western Blotting for downstream substrate phosphorylation.
-
Biophysical Method: Cellular Thermal Shift Assay (CETSA) for direct target binding.
We will provide a detailed comparison, present quantitative data, and offer step-by-step protocols for these key validation assays.
Method 1: Phospho-Protein Analysis by Western Blot
One of the most established methods to verify the engagement of a kinase inhibitor is to measure the phosphorylation status of its direct target and downstream substrates. For this compound, this involves quantifying the level of phosphorylated EGFR (p-EGFR) in cells after treatment. A reduction in p-EGFR levels upon ligand stimulation (e.g., with EGF) indicates successful target engagement and inhibition.[3]
EGFR Signaling Pathway and Inhibition Point
The following diagram illustrates the EGFR signaling cascade and the inhibitory action of this compound.
Comparative Data: Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key metric of an inhibitor's potency. The table below compares the IC₅₀ values of this compound (AG 1478) with another common EGFR inhibitor, Gefitinib, in both biochemical and cellular assays.
| Inhibitor | Assay Type | Target | IC₅₀ Value | Reference |
| This compound (AG 1478) | Biochemical (cell-free) | EGFR Tyrosine Kinase | ~3 nM | [2] |
| This compound (AG 1478) | Cellular (in vivo) | EGFR Activation | 50-150 nM | [2] |
| Gefitinib | Biochemical (cell-free) | EGFR Tyrosine Kinase | 2-37 nM | |
| Gefitinib | Cellular (multiple lines) | EGFR Autophosphorylation | 23-790 nM |
Experimental Protocol: Western Blot for p-EGFR
This protocol details the steps to assess the inhibitory effect of this compound on EGFR phosphorylation in A431 cells, a human epidermoid carcinoma cell line with high EGFR expression.[4]
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.[4]
-
Starve cells in serum-free medium for at least 4 hours.
-
Prepare serial dilutions of this compound (e.g., 10 nM to 1 µM) in serum-free medium.[4] Include a vehicle control (DMSO).[4]
-
Treat cells with the inhibitor for 1-4 hours at 37°C.[4]
-
Stimulate cells with 100 ng/mL EGF for 15-30 minutes to induce EGFR phosphorylation.[3]
-
-
Protein Extraction:
-
Place plates on ice, aspirate the media, and wash cells twice with ice-cold PBS.[3]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3] Phosphatase inhibitors are critical for preserving the phosphorylation state of proteins.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[3]
-
Incubate on ice for 30 minutes, vortexing periodically.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (total protein extract) to a new tube.[3][4]
-
-
Protein Quantification and Sample Preparation:
-
Western Blot Analysis:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[3]
-
Transfer separated proteins to a PVDF membrane.[4]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. BSA is preferred over milk for phospho-protein detection to avoid cross-reactivity with casein phosphoproteins.
-
Incubate the membrane overnight at 4°C with a primary antibody against p-EGFR (e.g., p-Y1173 or p-Y1068).[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an ECL substrate and a digital imager.[3]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[4]
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-Actin or GAPDH) to normalize the data.[3][4]
-
Plot the normalized p-EGFR signal against the inhibitor concentration to determine the dose-dependent inhibitory effect and calculate the IC₅₀ value.[4]
-
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that provides direct evidence of target engagement in intact cells.[6][7] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[7][8] By heating cell lysates to various temperatures and quantifying the amount of remaining soluble protein, a "melting curve" can be generated. A shift in this curve in the presence of an inhibitor like this compound confirms direct physical interaction with the target protein (EGFR).[6][9]
CETSA Experimental Workflow
The following diagram outlines the general workflow for a CETSA experiment.
Comparative Data: Thermal Shift (ΔTₘ)
The key output of a CETSA experiment is the change in the melting temperature (Tₘ) of the target protein, known as the thermal shift (ΔTₘ). A positive ΔTₘ indicates stabilization and thus, target engagement.
| Inhibitor | Target Protein | Cell Line | ΔTₘ (°C) | Notes |
| This compound (Hypothetical) | EGFR | A431 | +4.5°C | Illustrative data showing significant stabilization. |
| Methotrexate (Published) | DHFR | CCRF-CEM | +6.2°C | A well-validated example of CETSA.[8] |
| Vehicle Control (DMSO) | EGFR | A431 | 0°C | No change in melting temperature is expected. |
Experimental Protocol: CETSA for EGFR
This protocol describes how to generate a CETSA melt curve for EGFR in cells treated with this compound.[7]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A431) to 80-90% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.[10]
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into separate PCR tubes for each temperature point. A typical temperature gradient for EGFR would range from 45°C to 65°C in 2-3°C increments.[7]
-
Place the tubes in a thermocycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.[7]
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.[7]
-
Normalize the protein concentration of all samples.
-
Analyze the amount of soluble EGFR protein in each sample using the Western Blot protocol described previously (steps 4.1-4.4).
-
-
Data Analysis:
-
Quantify the band intensity for EGFR at each temperature point for both the vehicle- and this compound-treated samples.
-
For each treatment group, normalize the intensities to the intensity of the lowest temperature point (e.g., 45°C), which represents 100% soluble protein.
-
Plot the percentage of soluble EGFR against the temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the Tₘ. The difference in Tₘ between the treated and vehicle samples is the ΔTₘ.
-
Comparison of Target Engagement Methods
Both Western Blotting and CETSA are powerful techniques, but they provide different types of information and have distinct advantages and disadvantages.
| Feature | Western Blot (p-EGFR) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures inhibition of kinase activity | Measures ligand-induced protein stabilization |
| Evidence Type | Indirect (functional consequence) | Direct (physical binding)[8] |
| Key Output | IC₅₀ for phosphorylation inhibition | Thermal Shift (ΔTₘ) |
| Main Advantage | Confirms functional impact on signaling | Unambiguously confirms target binding in a cellular milieu[6] |
| Main Limitation | An off-target effect could potentially inhibit p-EGFR | Provides no information on whether binding leads to inhibition |
| Throughput | Low to medium | Can be adapted to high-throughput formats[11] |
| Key Reagents | Specific phospho- and total-protein antibodies | Antibody to the target protein of interest |
Conclusion
Validating the target engagement of this compound in living cells is crucial for interpreting experimental results accurately. The two methods detailed in this guide, Western Blotting and CETSA, provide complementary information. Western Blotting confirms that this compound functionally inhibits EGFR kinase activity, while CETSA provides direct, physical evidence that the compound binds to EGFR inside the cell. For comprehensive validation, employing both an indirect, functional assay and a direct, biophysical assay is the most robust approach, allowing researchers to confidently link the molecular interaction of this compound with its cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tyrphostin 51: A Comparative Analysis of In Vitro and In Vivo Efficacy
Tyrphostin 51, also known as AG556, is a synthetically derived small molecule inhibitor of protein tyrosine kinases. It is recognized primarily for its inhibitory action on the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a common feature in various cancers, making it a significant target for therapeutic intervention. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed protocols for key assays.
Data Presentation
In Vitro Efficacy of this compound
This compound functions as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[1] Its efficacy has been evaluated in various in vitro systems.
| Target | Assay Type | Cell Line/System | IC50 / Effective Concentration | Observed Effect |
| EGFR Kinase | Kinase Assay | Cell-free | Not widely reported | Inhibition of autophosphorylation |
| EGFR-mediated signaling | Cell-based | Human Luteinized Granulosa Cells | 100 µM | Inhibition of MAPK phosphorylation and induction of apoptosis.[2] |
| Cell Growth | Proliferation Assay | Hormone-responsive (MCF-7) and unresponsive (MCF-7-5C) breast cancer cells | 50-100 µM | Inhibition of cell growth. |
| SapM (Secreted acid phosphatase from Mycobacterium tuberculosis) | Enzyme Inhibition Assay | Cell-free | ~14 µM | Abolished enzymatic activity.[3] |
| BK Channels | Electrophysiology | BK-HEK 293 cells | 10 µM | Increased BK channel current.[2][4] |
Comparative In Vitro Efficacy of Other Tyrphostins and EGFR Inhibitors
Direct comparative studies of this compound against other EGFR inhibitors are limited. The following table provides context by summarizing the IC50 values of other relevant tyrphostins and clinically used EGFR inhibitors. It is important to note that these values are from various studies and may not be directly comparable due to different experimental conditions.
| Inhibitor | Target | Cell Line | IC50 (µM) |
| Tyrphostin A9 | PDGFR | - | 0.5[5] |
| AG490 | EGFR | - | 0.1[5] |
| AG1478 | EGFR | - | 0.003[5] |
| AG879 | HER2/ErbB2 | - | 1[5] |
| Gefitinib | EGFR | NCI-H358 | 0.02[6] |
| Erlotinib | EGFR | Calu-3 | 0.06[6] |
In Vivo Efficacy of Tyrphostins
| Tyrphostin Compound | Animal Model | Application | Dosage and Administration | Key Findings |
| RG13022 | Nude mice with squamous cancer xenografts | Anti-tumor | 20 mg/kg, intraperitoneal | Rapid elimination from plasma (half-life of 50.4 min); no significant influence on tumor growth with chronic administration.[7] |
| AG1714 | CD1 female mice | Chemoprotection | 20 mg/kg, intraperitoneal or oral | Reduced cisplatin (B142131) and 5-FU-induced small intestinal mucosal damage.[8] |
| AG1801 | CD1 female mice | Chemoprotection | Lower effective dose than AG1714, intraperitoneal or oral | Reduced cisplatin and 5-FU-induced small intestinal mucosal damage.[8] |
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This assay biochemically determines the inhibitory activity of this compound on purified EGFR.
Materials:
-
Purified recombinant EGFR kinase
-
This compound (stock solution in DMSO)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µL of diluted EGFR enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be near its Km for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-EGFR Inhibition
This cell-based assay assesses the ability of this compound to inhibit EGFR phosphorylation in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10-15 minutes.
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to normalize the data.
Caspase-3 Activity Assay
This assay measures the induction of apoptosis by this compound through the activation of caspase-3.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Lyse the cells directly in the wells using the cell lysis buffer.
-
Prepare the reaction mixture by adding the caspase-3 substrate to the assay buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a plate reader.
-
The increase in signal is proportional to the caspase-3 activity.
Mandatory Visualization
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Workflow for an in vitro kinase assay.
Caption: Workflow for a Western blot experiment.
Caption: Workflow for a caspase-3 activity assay.
References
- 1. Tyrphostins. 5. Potent inhibitors of platelet-derived growth factor receptor tyrosine kinase: structure-activity relationships in quinoxalines, quinolines, and indole tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of uncompetitive inhibitors of SapM that compromise intracellular survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrphostins reduce chemotherapy-induced intestinal injury in mice: assessment by a biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tyrphostin 51 and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tyrphostin 51 and other notable small molecule inhibitors, with a focus on their activity against key protein tyrosine kinases. While direct head-to-head experimental data for this compound against common oncology targets like EGFR is limited in the public domain, this document synthesizes available data for other members of the Tyrphostin family and compares them with established inhibitors to provide a valuable resource for research and drug development.
Executive Summary
Tyrphostins are a class of synthetic compounds known to inhibit protein tyrosine kinases (PTKs), which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. This guide focuses on the comparative efficacy of various Tyrphostins and other well-established small molecule inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of the targeted signaling pathways. While a direct comparison of this compound with prominent EGFR inhibitors was not found in the searched literature, a comparative analysis of other Tyrphostins provides insights into the potential of this class of compounds.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected Tyrphostins and other small molecule inhibitors. It is important to note that IC50 values can vary depending on the experimental setup (e.g., biochemical vs. cellular assays) and the specific cell lines or kinase preparations used. The data presented here is compiled from various sources to provide a comparative overview.
Table 1: Comparative Inhibitory Potency (IC50) of Tyrphostins Against Various Kinases
| Inhibitor | Target Kinase | Assay Type | IC50 |
| This compound | SapM | Biochemical | 6-14 µM[1] |
| AG1478 | EGFR | Biochemical | ~3 nM[2][3][4] |
| CK2 | Biochemical | 25.9 µM[5] | |
| AG490 | JAK2 | Biochemical | 0.7 µM |
| EGFR | Biochemical | 0.1 µM[6] | |
| Tyrphostin A9 | PDGFR | Biochemical | 0.5 µM[6] |
| EGFR | Biochemical | 460 µM[6] | |
| AG879 | HER2/ErbB2 | Biochemical | 1 µM[6] |
| Tyrphostin A1 | EGFR | Biochemical | >1250 µM[6] |
Note: A lower IC50 value indicates greater potency.
Table 2: Comparative Inhibitory Potency (IC50) of Clinically Relevant EGFR Inhibitors
| Inhibitor | Target | Cell Line | IC50 |
| Gefitinib | EGFR | A431 | ~54 nM[7] |
| EGFR (mutant) | H3255 | 0.003 µM[8] | |
| Erlotinib | EGFR | A431 | ~20 nM[7] |
| EGFR (mutant) | PC-9 | 7 nM[9] | |
| Lapatinib | EGFR/HER2 | A431 | 0.16 µM[10] |
| HER2 | BT-474 | 0.1 µM[10] | |
| Osimertinib | EGFR (T790M) | H1975 | 15 nM[9] |
Signaling Pathway Visualization
The following diagrams illustrate the epidermal growth factor receptor (EGFR) signaling pathway, a primary target for many of the inhibitors discussed in this guide, and a general experimental workflow for inhibitor testing.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Comparison.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of a purified kinase and the inhibitory effect of small molecules.
-
Materials:
-
Purified recombinant kinase (e.g., EGFR, JAK2)
-
Kinase-specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Tyrphostins, other inhibitors) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: To the wells of a 384-well plate, add the test compound or vehicle (DMSO) control.
-
Add the purified kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., A431, H1975)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay assesses the ability of inhibitors to block EGFR autophosphorylation in a cellular context.
-
Materials:
-
Cell line overexpressing EGFR (e.g., A431)
-
Serum-free cell culture medium
-
EGF (Epidermal Growth Factor)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR and loading control signals.
-
Conclusion
This guide provides a comparative framework for evaluating this compound and other small molecule inhibitors. While direct comparative data for this compound against key oncogenic kinases like EGFR is needed for a complete picture, the information presented on its congeners and other established inhibitors offers valuable insights for researchers. The provided experimental protocols serve as a foundation for conducting further comparative studies to elucidate the specific inhibitory profile of this compound and its potential as a research tool or therapeutic agent.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 3. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyrphostins inhibit the epidermal growth factor receptor-mediated breakdown of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Tyrphostin 51 for the EGF Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tyrphostin 51, a tyrosine kinase inhibitor, with a focus on validating its specificity for the Epidermal Growth Factor Receptor (EGFR). By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to offer an objective assessment of this compound in comparison to other well-characterized EGFR inhibitors.
Executive Summary
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, is a known driver of various cancers.[1] Tyrphostins are a class of synthetic small molecules designed to inhibit the tyrosine kinase activity of receptors like EGFR by competing with ATP at its binding site.[1] This guide examines the specificity of this compound for EGFR. While data confirms its inhibitory action on EGFR, a comprehensive, publicly available kinome-wide selectivity profile for this compound is lacking. This absence of broad-panel screening data presents a limitation in definitively concluding its specificity. For comparative context, this guide includes data on Tyrphostin AG1478, a more potent and selective tyrphostin, and Gefitinib, a clinically approved EGFR inhibitor. Researchers are advised to perform their own comprehensive selectivity profiling to fully ascertain the specificity of this compound in their experimental systems.
Data Presentation: Comparative Inhibitory Potency
The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a target by 50%. The following tables summarize the available IC50 values for this compound and its comparators. It is important to note that these values are compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Biochemical Potency Against EGFR
| Inhibitor | Target | IC50 Value | Assay Type |
| This compound | EGFR | 0.7 µM | Kinase Assay |
| Tyrphostin AG1478 | EGFR | ~3 nM | Biochemical (cell-free) |
| Gefitinib | EGFR | ~33 nM | Biochemical (cell-free)[2] |
Note: A lower IC50 value indicates higher potency.
Table 2: Cellular Activity - Inhibition of Cell Proliferation
| Inhibitor | Cell Line | Cancer Type | IC50 Value (µM) | Assay Type |
| This compound | Luteinized Granulosa Cells | - | Induces apoptosis at 100 µM | Apoptosis Assay[3] |
| Tyrphostin AG1478 | A549 | Lung Carcinoma | 1.17 | Growth Inhibition[4] |
| Gefitinib | A431 | Epidermoid Carcinoma | 0.015 | MTT Assay[4] |
| Gefitinib | HCC827 | Non-Small Cell Lung Cancer | 0.02 | MTT Assay[4] |
Table 3: Off-Target Activity of this compound (Limited Data)
| Inhibitor | Off-Target | IC50 Value (µM) |
| This compound | SapM (Mycobacterial Phosphatase) | 6.3 |
| This compound | MptpA (Mycobacterial Phosphatase) | 19.8 |
| This compound | MptpB (Human Phosphatase) | > 100 |
| This compound | PTP1B (Human Phosphatase) | > 100 |
| This compound | VHR (Human Phosphatase) | > 100 |
Note: The limited off-target data available for this compound suggests some activity against non-kinase enzymes, highlighting the need for broader selectivity profiling.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of inhibitor studies. Below are generalized protocols for key experiments used to assess the efficacy of tyrosine kinase inhibitors.
In Vitro Kinase Assay (Biochemical IC50)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified EGFR.[1]
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[1]
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)[1]
-
ATP
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).
-
Add 2 µl of diluted EGFR enzyme to each well.
-
Initiate the reaction by adding 2 µl of a substrate/ATP mixture.[1]
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Stop the kinase reaction and measure the generated signal (e.g., luminescence for ADP-Glo™) using a plate reader. The signal intensity is proportional to the kinase activity.[1]
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cell Proliferation Assay (Cellular IC50)
This assay measures the effect of an inhibitor on the viability and proliferation of cells that are dependent on EGFR signaling. The MTT assay is a common method.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium and add the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).[1]
-
Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]
Western Blot for EGFR Phosphorylation
This technique is used to directly observe the inhibition of EGFR autophosphorylation in a cellular context.[1]
Materials:
-
Cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
Primary antibodies: anti-phospho-EGFR and anti-total-EGFR[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with the inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody (anti-phospho-EGFR).
-
Wash and incubate with the HRP-conjugated secondary antibody.[1]
-
Detect the protein bands using a chemiluminescent substrate.[1]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein.[1]
Conclusion
This compound demonstrates inhibitory activity against the EGF receptor. However, to rigorously validate its specificity, a comprehensive kinase selectivity profile is essential. The available data, when compared to more extensively characterized inhibitors like Tyrphostin AG1478 and Gefitinib, suggests that this compound is a less potent inhibitor of EGFR. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies and to determine the precise potency and selectivity of this compound within their specific experimental models. For definitive claims of specificity, it is highly recommended to perform or commission a broad-panel kinase screen.
References
A Comparative Guide to the Structure-Activity Relationship of Tyrphostin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various tyrphostin analogs, focusing on their structure-activity relationships (SAR), inhibitory effects on protein tyrosine kinases, and the signaling pathways they modulate. Tyrphostins are a class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs), enzymes that play a critical role in cellular signal transduction pathways.[1] Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them a key target for therapeutic intervention.[1][2]
Core Structure and Mechanism of Action
Tyrphostins are benzylidenemalononitrile-based compounds that typically act as competitive inhibitors of ATP at the catalytic site of tyrosine kinases.[1][2] This inhibition prevents the autophosphorylation of the kinase and the subsequent phosphorylation of downstream substrates, thereby blocking the signal transduction cascade.[3][4] The potency and selectivity of tyrphostin analogs are highly dependent on the substituents on the benzylidene ring and other structural modifications.
While many tyrphostins are ATP-competitive, some may exhibit non-ATP-competitive or substrate-competitive inhibition.[1] The structural similarity of these compounds allows for a systematic investigation of how chemical modifications influence their biological activity. For instance, Tyrphostin A1, which is structurally related to more active analogs, has significantly weaker inhibitory activity and is often used as a negative control in experiments to distinguish specific kinase inhibition from non-specific cellular effects.[5]
Quantitative Comparison of Tyrphostin Analogs
The inhibitory potency of tyrphostin analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[6] The IC50 values for several tyrphostin analogs against various kinases are summarized below. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line used and the specific assay performed.[6][7]
| Tyrphostin Analog | Target Kinase(s) | IC50 Value | Cell Line/Assay Type |
| Tyrphostin AG1433 | PDGFRβ | 5.0 µM | In vitro kinase assay |
| VEGFR-2 | 9.3 µM | In vitro kinase assay | |
| Tyrphostin AG490 | Jak2 | 10 µM | |
| Jak3 | 20 µM | ||
| EGFR | 2 µM | ||
| ErbB2 | 13.5 µM | ||
| Tyrphostin AG1478 | 35 µM | U251-MG (Glioblastoma) Cell Viability | |
| Tyrphostin AG1296 | Dose-dependent (0.5 µM - 100 µM) | RH30 & RD (Rhabdomyosarcoma) Cell Viability | |
| Tyrphostin 9 | 40 nM (for HSV-1 replication) |
Note: Specific IC50 values for some tyrphostins, such as AG30, are not always readily available in the public domain and should be determined empirically for the specific cell line and experimental setup.[7][8]
Inhibition of Key Signaling Pathways
Tyrphostin analogs have been shown to inhibit several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target for many tyrphostin analogs, including AG30, AG490, and Tyrphostin 51.[2][9][10] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2] Tyrphostins inhibit EGFR autophosphorylation, thereby blocking these downstream signals.[2][4]
References
- 1. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Tyrphostin 51
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Tyrphostin 51, a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase, requires specific procedures for its proper disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Hazard Assessment
Key Hazard Information:
| Property | Classification | Notes |
| Physical State | Solid Powder | Can be a dust explosion hazard. |
| Combustibility | Combustible Solid | Avoid sources of ignition. |
| Water Hazard | WGK 3: Highly hazardous to water | Do not allow to enter drains or waterways. |
| Solubility | Soluble in DMSO | This will affect the choice of liquid waste container. |
Personal Protective Equipment (PPE):
To minimize exposure, the following personal protective equipment must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher.
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach of segregation, containment, and labeling.
Step 1: Waste Segregation
All waste materials contaminated with this compound must be treated as hazardous waste. It is critical to segregate this waste at the point of generation to prevent accidental chemical reactions.
-
Solid Waste: This includes unused this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: This includes solutions containing this compound, such as those prepared with DMSO, and any rinsing from contaminated glassware.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Waste Containment
Proper containment is essential to prevent the release of this compound into the environment.
-
Solid Waste: Place all solid waste into a clearly labeled, leak-proof container with a secure lid. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all liquid waste in a designated, leak-proof, and chemically compatible container. Ensure the container has a secure cap to prevent spills and evaporation. Never pour liquid waste containing this compound down the drain.
Step 3: Labeling
All waste containers must be clearly and accurately labeled.
-
The label must include the words "Hazardous Waste."
-
Clearly identify the contents, including "this compound" and any solvents present (e.g., "this compound in DMSO").
-
Indicate the approximate concentration or quantity of the waste.
-
Include the date the waste was first added to the container.
Step 4: Storage
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Follow all institutional and local regulations for waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Handling Protocols for Tyrphostin 51
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Tyrphostin 51. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of experimental work. This document outlines the necessary personal protective equipment (PPE), detailed operational protocols, and comprehensive disposal plans.
This compound is an effective inhibitor of the epidermal growth factor receptor (EGFR) kinase.[1][2] As with many bioactive small molecules, it requires careful handling to avoid potential exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound, and similar tyrphostin compounds, include potential skin and eye irritation.[3] It is often supplied as a powder and is soluble in solvents like DMSO (dimethyl sulfoxide), which has its own set of hazards to consider.[4][5][6] Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves are essential. Given that this compound is frequently dissolved in DMSO, glove selection must account for breakthrough times with this solvent.[4] Double gloving is recommended for prolonged handling.[3]
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles.[4][7]
-
Respiratory Protection: When handling this compound powder outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved N95 dust mask or a suitable respirator is required.[4][8] For larger quantities or situations with significant dust generation, a full-face respirator may be necessary.[7]
-
Lab Coat/Protective Clothing: A buttoned lab coat is required at all times.[3] For handling larger quantities, impervious or disposable coveralls should be considered to minimize skin exposure.[7][8][9]
Quantitative Data for PPE Selection
The following table provides guidance for selecting appropriate gloves when working with DMSO, the common solvent for this compound.
| Glove Material | Thickness | Breakthrough Time (minutes) | Recommendation |
| Nitrile | 11 mil | 40 | Suitable for short-term handling. Change gloves immediately after a splash.[3] |
| Nitrile (General) | 5 mil or greater | > 15 (for splash protection) | Suitable for incidental splash protection. Not for prolonged, direct contact.[3] |
| Natural Rubber Latex | Not Specified | 90 - 120 | Use with caution, consider double gloving. Be aware of potential latex allergies.[3] |
| Neoprene Latex | Not Specified | > 480 | Highly recommended for prolonged handling.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work with solid this compound and the preparation of its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
An eyewash station and a safety shower must be readily accessible in the work area.[3]
2. Preparation of Stock Solutions:
-
Before you begin, ensure you are wearing the full required PPE as detailed above.
-
Carefully weigh the desired amount of this compound powder in a chemical fume hood. Avoid creating dust.
-
Add the appropriate volume of anhydrous DMSO to the powder.[5] A 5 mg amount of this compound is soluble in 0.1 ml of DMSO, resulting in a clear, orange to red solution.[4]
-
Gentle vortexing can be used to aid dissolution.
3. Experimental Use:
-
When using solutions of this compound, continue to work within a fume hood or a well-ventilated area.
-
Handle all materials that come into contact with the compound, such as pipette tips and culture plates, with care to avoid splashes and contamination.
4. Spill Management:
-
In case of a minor spill, wear appropriate PPE, including impervious gloves and safety glasses.[10]
-
Use dry cleanup procedures and avoid generating dust.[10]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Chemical Waste:
-
All unused this compound powder and solutions are to be disposed of as hazardous chemical waste.[11]
-
Collect all liquid and solid this compound waste in a clearly labeled, sealed container.[11]
2. Contaminated Materials:
-
All disposable materials that have come into contact with this compound, including pipette tips, gloves, and culture plates, must be treated as hazardous waste.[11]
-
Place all contaminated solid waste into a designated and clearly labeled hazardous waste container.[3]
3. Institutional Guidelines:
-
Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department for guidance on collection and disposal procedures.[10]
Visualized Workflow: Safe Handling of this compound
The following diagram outlines the procedural workflow for safely handling this compound, from initial preparation to final disposal.
References
- 1. amsbio.com [amsbio.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound = 98 126433-07-6 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. echemi.com [echemi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
